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  • Product: ENOXACIN GLUCONATE
  • CAS: 104142-71-4

Core Science & Biosynthesis

Foundational

The Molecular Dynamics of Enoxacin Gluconate: A Comprehensive Guide to DNA Gyrase Inhibition and Therapeutic Applications

Executive Summary Enoxacin gluconate is a broad-spectrum, second-generation fluoroquinolone antibacterial agent. Its primary mechanism of action relies on the dual inhibition of bacterial type II topoisomerases: DNA gyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin gluconate is a broad-spectrum, second-generation fluoroquinolone antibacterial agent. Its primary mechanism of action relies on the dual inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This whitepaper provides an in-depth mechanistic analysis of enoxacin’s interaction with DNA gyrase, quantitative pharmacodynamics, and the self-validating experimental protocols required to assay topoisomerase inhibition in drug development pipelines.

Introduction to Enoxacin Gluconate

Enoxacin gluconate (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid gluconate) is a synthetic antibacterial agent[1][2]. Like other fluoroquinolones, it eradicates bacteria by interfering with DNA replication, transcription, repair, and recombination[3]. The compound exhibits potent bactericidal activity against a wide array of Gram-negative and Gram-positive pathogens[2]. The formulation of the drug as a gluconate salt enhances the compound's aqueous solubility and bioavailability, making it highly effective for both systemic and localized infections[1].

Molecular Mechanism of Action on DNA Gyrase

Bacterial DNA gyrase is an essential heterotetrameric enzyme (GyrA2GyrB2) responsible for introducing negative supercoils into DNA, a process critical for relieving topological strain ahead of the replication fork[4].

  • The Catalytic Cycle : Gyrase binds to a DNA segment and cleaves both strands, creating a transient covalent bond between the catalytic tyrosine residue (Tyr122 in E. coli GyrA) and the 5'-phosphate of the DNA[4][5]. It then passes another DNA segment through the break before resealing the strands.

  • Enoxacin Intercalation : Enoxacin does not simply prevent gyrase from binding DNA. Instead, it acts as a topoisomerase poison. It binds reversibly at the enzyme-DNA interface of the transient cleavage complex[4]. The fluoroquinolone intercalates into the cleaved DNA at the active site, stabilizing the complex and preventing the crucial religation step[4][5].

  • Bactericidal Consequence : The stabilized ternary complex (Gyrase-DNA-Enoxacin) acts as a rigid physical barrier. When the DNA replication apparatus collides with these trapped complexes, it converts the transient breaks into permanent, lethal double-strand DNA breaks, triggering rapid bacterial cell death[4][6].

MOA Gyrase DNA Gyrase (GyrA2GyrB2) Complex Transient Cleavage Complex (Tyr122 covalent bond) Gyrase->Complex Binds & Cleaves DNA Supercoiled Bacterial DNA DNA->Complex Ternary Stabilized Ternary Complex (Irreversible Blockade) Complex->Ternary Blocked Religation Enoxacin Enoxacin Gluconate (Intercalation) Enoxacin->Ternary Binds GyrA-DNA interface Death DNA Double-Strand Breaks & Bacterial Cell Death Ternary->Death Replication Fork Arrest

Molecular mechanism of enoxacin gluconate stabilizing the DNA gyrase cleavage complex.

Quantitative Pharmacodynamics and Target Specificity

Fluoroquinolones exhibit differential target preferences depending on the bacterial species. In many Gram-negative bacteria (e.g., Escherichia coli), DNA gyrase is the primary target, whereas in many Gram-positive bacteria (e.g., Staphylococcus aureus), topoisomerase IV is the primary target[5][6].

Table 1 summarizes the inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) of enoxacin across key pathogens, demonstrating its broad-spectrum efficacy.

ParameterTarget / PathogenValue
IC50 (Supercoiling) S. aureus DNA Gyrase126 µg/mL[2]
IC50 (Decatenation) S. aureus Topoisomerase IV26.5 µg/mL[2]
MIC50 Escherichia coli0.06 - 0.12 µg/mL[2][7]
MIC50 Staphylococcus aureus1.0 - 2.0 µg/mL[2][7]
MIC50 Pseudomonas aeruginosa0.5 µg/mL[2]

Experimental Methodologies: Assaying Topoisomerase Inhibition

To validate the efficacy of enoxacin gluconate or novel fluoroquinolone derivatives, researchers must employ specific, self-validating biochemical assays. The causality behind experimental choices is critical: because the primary cytotoxic lesion induced by fluoroquinolones is the trapped enzyme-DNA covalent complex, assays must measure both catalytic inhibition and complex stabilization[8].

Protocol 1: In Vitro DNA Supercoiling Inhibition Assay

Rationale : While DNA gyrase can decatenate DNA, its primary physiological role is introducing negative supercoils[8]. Therefore, measuring the inhibition of DNA supercoiling is the most physiologically relevant in vitro assay for gyrase activity, whereas decatenation is reserved for Topoisomerase IV[8].

  • Reaction Setup : Combine relaxed plasmid DNA (e.g., pBR322) with purified bacterial DNA gyrase (GyrA2GyrB2) in a reaction buffer containing ATP (1-5 mM) and Mg2+ (2-6 mM)[9].

  • Drug Incubation : Add varying concentrations of enoxacin gluconate to the reaction mixture.

  • Incubation & Termination : Incubate at 37°C for 30 minutes. Terminate the reaction by adding EDTA (to chelate Mg2+) and Proteinase K (to degrade the gyrase)[8].

  • Electrophoretic Separation : Run the samples on a 1% agarose gel without ethidium bromide. Supercoiled DNA migrates faster than relaxed DNA[9].

  • Quantification : Stain the gel with ethidium bromide post-electrophoresis. The IC50 is determined as the concentration of enoxacin that inhibits 50% of the supercoiling activity.

Protocol 2: In Vivo Complex of Enzyme (ICE) Assay

Rationale : To prove that enoxacin acts as a topoisomerase poison rather than a simple catalytic inhibitor, one must quantify the accumulation of covalent protein-DNA complexes in living cells[10]. The ICE assay achieves this by separating free proteins from DNA-bound proteins using density gradient ultracentrifugation[10].

  • Cell Treatment : Treat logarithmic-phase bacterial cultures with enoxacin gluconate to induce covalent complex formation.

  • Lysis and Shearing : Lyse the cells rapidly using Sarkosyl to denature proteins and trap the covalent complexes. Shear the genomic DNA using sonication to reduce viscosity[10].

  • Ultracentrifugation : Layer the lysate onto a Cesium Chloride (CsCl) density gradient and centrifuge at 100,000 x g for 18-24 hours[10].

  • Fractionation : Collect fractions from the bottom of the tube. Free proteins remain at the top (lower density), while DNA and covalently bound proteins migrate to the bottom (higher density)[10].

  • Immunoblotting : Apply the DNA-containing fractions to a nitrocellulose membrane using a slot blot apparatus. Probe with anti-GyrA antibodies to quantify the amount of gyrase covalently trapped on the DNA[10].

ICE_Assay Step1 1. Cell Culture + Enoxacin (Induce Covalent Complexes) Step2 2. Cell Lysis & DNA Shearing (Fragment Genomic DNA) Step1->Step2 Step3 3. CsCl Density Gradient Ultracentrifugation Step2->Step3 Step4 4. Fraction Collection (Separate Free Protein vs DNA) Step3->Step4 Step5 5. Slot Blot / Immunoblotting (Anti-GyrA Antibodies) Step4->Step5 Step6 6. Quantification of Trapped Cleavage Complexes Step5->Step6

Step-by-step workflow of the In Vivo Complex of Enzyme (ICE) assay.

Resistance Mechanisms and Structural Considerations

Clinical resistance to enoxacin and other fluoroquinolones primarily arises from chromosomal mutations in the Quinolone Resistance-Determining Region (QRDR) of the gyrA and parC genes[4].

  • Target Alteration : Mutations at key residues (e.g., Ser83 and Asp87 in E. coli GyrA) disrupt the water-metal ion bridge that mediates the interaction between the fluoroquinolone and the enzyme, significantly reducing drug binding affinity[4][11].

  • Efflux Pumps : Overexpression of RND-type efflux pumps, such as AcrAB-TolC in E. coli, actively extrudes enoxacin from the cytoplasm, raising the MIC and conferring multidrug resistance[4][12].

Conclusion

Enoxacin gluconate remains a powerful tool in both clinical pharmacology and molecular biology. By specifically targeting the DNA gyrase cleavage complex, it transforms an essential bacterial enzyme into a lethal cellular toxin. Understanding this mechanism, alongside the rigorous deployment of supercoiling and ICE assays, is paramount for the continued development of next-generation topoisomerase inhibitors capable of overcoming emerging resistance paradigms.

Sources

Exploratory

Precision Antimicrobial Susceptibility: A Technical Guide to Enoxacin Gluconate MIC Determination

Introduction: Pharmacodynamics and Mechanism of Action Enoxacin gluconate is a synthetic, broad-spectrum second-generation fluoroquinolone antibacterial agent historically utilized in the treatment of genitourinary tract...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Pharmacodynamics and Mechanism of Action

Enoxacin gluconate is a synthetic, broad-spectrum second-generation fluoroquinolone antibacterial agent historically utilized in the treatment of genitourinary tract infections and gonorrhea[1]. To accurately design an in vitro assay for determining its Minimum Inhibitory Concentration (MIC), one must first understand its molecular targets.

At the molecular level, enoxacin exerts its bactericidal effect by targeting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV [2]. DNA gyrase is responsible for introducing negative supercoils into DNA, a topological state essential for the initiation of DNA replication and the unwinding of the double helix. Enoxacin binds to the DNA gyrase-DNA complex, stabilizing it and preventing the enzyme from resealing nicked DNA strands. This catastrophic failure leads to the accumulation of double-strand breaks in the bacterial chromosome[2]. Concurrently, enoxacin inhibits topoisomerase IV, preventing the decatenation (separation) of interlinked daughter DNA molecules during the final stages of replication, ultimately resulting in rapid bacterial cell death[2].

MOA Enoxacin Enoxacin Gluconate Gyrase DNA Gyrase (Topoisomerase II) Enoxacin->Gyrase Binds & Inhibits TopoIV Topoisomerase IV Enoxacin->TopoIV Binds & Inhibits DS_Breaks Double-Strand DNA Breaks Gyrase->DS_Breaks Prevents resealing DNA_Rep Blocked DNA Replication TopoIV->DNA_Rep Prevents decatenation CellDeath Bacterial Cell Death DNA_Rep->CellDeath DS_Breaks->CellDeath

Enoxacin Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV.

Causality in Experimental Design: The Broth Microdilution Standard

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents visible bacterial growth under strictly defined in vitro conditions[3]. For fluoroquinolones like enoxacin gluconate, the internationally recognized gold standard is the broth microdilution method , as formalized by the3[3].

A robust MIC assay is not merely a sequence of pipetting steps; it is an exercise in controlling biochemical variables. The experimental choices in this protocol are driven by the following causal relationships:

  • Media Selection (Cation-Adjusted Mueller-Hinton Broth - CAMHB): Fluoroquinolones readily chelate divalent cations, specifically magnesium ( Mg2+ ) and calcium ( Ca2+ ). If the media contains excess cations, enoxacin molecules are neutralized, artificially inflating the MIC. Conversely, cation-deficient media renders the bacteria artificially susceptible. CAMHB standardizes these ion concentrations to ensure the assay measures true intrinsic drug efficacy rather than media artifacts[3].

  • Inoculum Standardization: The assay mandates a final bacterial concentration of 5×105 CFU/mL. Deviating from this target triggers the "inoculum effect"—a phenomenon where an artificially high bacterial burden depletes the available antibiotic molecules, falsely elevating the perceived MIC and potentially misclassifying a susceptible strain as resistant.

Step-by-Step Methodology: Self-Validating MIC Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The assay relies on internal controls (Quality Control strains) that must perform within predefined parameters; otherwise, the entire experimental run is invalidated.

Phase 1: Reagent Preparation
  • Stock Solution Formulation: Enoxacin gluconate is virtually insoluble in water at a neutral pH but exhibits high solubility in alkaline solutions[4]. Weigh the analytical standard and dissolve it in 0.1 M NaOH to achieve a primary stock concentration of 10,000 µg/mL.

  • Working Dilutions: Dilute the primary stock into CAMHB to create a working solution of 128 µg/mL.

Phase 2: Microtiter Plate Setup
  • Serial Dilution: Dispense 50 µL of sterile CAMHB into columns 2 through 12 of a 96-well U-bottom microtiter plate. Add 100 µL of the 128 µg/mL enoxacin working solution to column 1.

  • Perform two-fold serial dilutions by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process through column 11. Discard 50 µL from column 11. Column 12 receives no antibiotic and serves as the positive growth control.

Phase 3: Inoculation and Incubation
  • Standardize Inoculum: Select 3-5 well-isolated colonies of the target pathogen from an overnight agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculate: Dilute the standardized suspension 1:150 in CAMHB. Dispense 50 µL of this diluted inoculum into all wells (columns 1-12). The final well volume is 100 µL, and the final bacterial concentration is strictly 5×105 CFU/mL.

  • Incubate: Seal the plate with a breathable membrane to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours in ambient air[3].

Phase 4: Self-Validation and Readout

Before reading the test isolates, the system must validate itself:

  • Positive Control Check: Column 12 must show robust, visible turbidity (pellet formation).

  • QC Strain Check: The MIC of the parallel Quality Control strain (e.g., E. coli ATCC 25922) must fall within the exact CLSI-defined acceptable range. If it deviates, the assay is compromised (e.g., degraded antibiotic, mutated strain, or improper CAMHB cation levels) and must be discarded.

  • Determine MIC: Once validated, examine the test wells using a viewing mirror. The MIC is recorded as the lowest concentration of enoxacin gluconate that completely inhibits visible bacterial growth (no turbidity or cell deposit)[3].

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Inoculation cluster_2 Phase 3: Validation & Readout Prep Enoxacin Stock (10,000 µg/mL in 0.1 M NaOH) Dilution Two-fold Serial Dilutions in CAMHB (96-well plate) Prep->Dilution Inoculate Inoculate Wells (Final: 5x10^5 CFU/mL) Dilution->Inoculate Inoculum Standardize Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate QC Validate QC Strains (e.g., E. coli ATCC 25922) Incubate->QC Read Determine MIC (Lowest conc. with no growth) QC->Read If QC passes

Self-Validating Broth Microdilution Workflow for MIC Determination.

Quantitative Data: Reference MIC Values

In drug development, the MIC is the critical denominator in Pharmacokinetic/Pharmacodynamic (PK/PD) indices (such as the AUC/MIC ratio) used to predict clinical efficacy. Below is a summary of established baseline MIC₅₀ values for enoxacin against common clinical isolates, demonstrating its broad-spectrum capability[4].

Bacterial PathogenMIC₅₀ (mg/L)Clinical Relevance & Target Profile
Escherichia coli0.12Highly susceptible; historically a primary target for urinary tract infections.
Klebsiella pneumoniae0.25Susceptible; represents standard Gram-negative coverage.
Pseudomonas aeruginosa0.50Moderately susceptible; typically requires aggressive dosing to achieve target AUC/MIC.
Staphylococcus aureus1.00Gram-positive coverage; acts via inhibition of DNA gyrase supercoiling activity.
Serratia marcescens1.00Higher baseline MIC; potential intrinsic efflux mechanisms necessitate monitoring.

Note: MIC values can shift based on acquired resistance mechanisms, such as mutations in the gyrA or parC genes, or the upregulation of multidrug efflux pumps.

References

  • Enoxacin - Wikipedia Source: wikipedia.org URL:[Link]

  • What is the mechanism of Enoxacin? - Patsnap Synapse Source: patsnap.com URL:[Link]

  • Need for standardization in sub-lethal antibiotics research - PMC Source: nih.gov URL:[Link]

Sources

Foundational

Thermodynamic and Mechanistic Profiling of Enoxacin Gluconate Binding to Topoisomerase IV

Executive Summary Enoxacin gluconate is a broad-spectrum, synthetic fluoroquinolone antibacterial agent. While the gluconate salt formulation is engineered to enhance aqueous solubility and systemic bioavailability[1], t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin gluconate is a broad-spectrum, synthetic fluoroquinolone antibacterial agent. While the gluconate salt formulation is engineered to enhance aqueous solubility and systemic bioavailability[1], the core pharmacophore—enoxacin—exerts its bactericidal activity by targeting type II bacterial topoisomerases. For researchers and drug development professionals focusing on antimicrobial resistance or novel topoisomerase inhibitors, understanding the precise binding affinity and thermodynamic interactions between enoxacin and Topoisomerase IV (Topo IV) is critical. This guide dissects the structural mechanics, quantitative binding metrics, and biophysical assay protocols required to evaluate enoxacin-Topo IV interactions.

Mechanistic Architecture of the Cleavage Complex

Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC₂ParE₂) responsible for decatenating replicated bacterial chromosomes[2]. Enoxacin does not simply bind to the apo-enzyme; rather, it acts as an uncompetitive inhibitor that selectively binds to the enzyme-DNA interface.

The mechanism of action relies on the formation of a ternary cleavage complex . During the catalytic cycle, Topo IV creates a transient double-strand break (DSB) in the DNA. Enoxacin intercalates into the cleaved DNA at the active site and simultaneously forms binding contacts with the quinolone-resistance-determining region (QRDR) of the ParC subunit[2]. This dual-binding modality stabilizes the cleavage complex, preventing DNA religation. The accumulation of these stabilized DSBs arrests the replication fork, ultimately triggering bacterial cell death.

Mechanism Enox Enoxacin Gluconate Ternary Ternary Cleavage Complex Enox->Ternary Intercalates TopoIV Topoisomerase IV (ParC2ParE2) TopoIV->Ternary Binds & Cleaves DNA Bacterial DNA DNA->Ternary Substrate Arrest Replication Fork Arrest Ternary->Arrest Stabilizes DSBs Death Bacterial Cell Death Arrest->Death

Enoxacin-mediated stabilization of the Topoisomerase IV-DNA cleavage complex.

Quantitative Binding Dynamics

The affinity of enoxacin for its targets is highly specific. In Gram-positive bacteria, Topo IV is often the primary target, whereas DNA gyrase is the primary target in Gram-negative species. The binding affinity is typically quantified via half-maximal inhibitory concentration ( IC50​ ) in functional assays. Enoxacin demonstrates a markedly higher affinity (lower IC50​ ) for Topoisomerase IV compared to DNA gyrase in standardized in vitro models[3].

Table 1: Enoxacin Target Inhibition Metrics
Target EnzymeSubunit CompositionPrimary FunctionEnoxacin IC50​ (µg/mL)
Topoisomerase IV ParC₂ParE₂Chromosome decatenation26.5 [3]
DNA Gyrase GyrA₂GyrB₂Negative supercoiling126.0 [3]

Note: The binding affinity ( Kd​ ) is drastically reduced when mutations occur in the ParC (e.g., Ser80) or ParE subunits within the QRDR, which is the primary driver of fluoroquinolone resistance[2].

Experimental Methodologies for Affinity Profiling

To rigorously quantify the binding affinity and functional inhibition of enoxacin gluconate against Topo IV, a dual-assay approach is required: Isothermal Titration Calorimetry (ITC) for direct thermodynamic measurement, and a DNA Cleavage Assay for functional validation.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC is the gold standard for label-free binding analysis. Because enoxacin binds the enzyme-DNA complex rather than the apo-enzyme, the sample cell must contain pre-incubated Topo IV and a target DNA substrate. ITC directly measures the heat released or absorbed ( Δq ) during the binding event, allowing for the simultaneous determination of binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS )[4].

Self-Validating System: A control titration of enoxacin into a cell containing only buffer and DNA (without Topo IV) must be performed. The heat of dilution from this control is subtracted from the experimental data to isolate the specific heat of ternary complex formation[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the ITC buffer (e.g., 20 mM potassium phosphate pH 6.5, 50 mM KCl, 4% DMSO)[4]. Critical: The Topo IV/DNA complex and the enoxacin gluconate must be dialyzed against or dissolved in the exact same buffer to eliminate background heat of mixing.

  • Macromolecule Loading: Pre-incubate Topo IV (e.g., 20 µM) with a relaxed plasmid DNA substrate in the ITC sample cell to form the binary complex.

  • Ligand Preparation: Load the injection syringe with 400 µM enoxacin gluconate[4].

  • Titration Parameters: Set the instrument to 25°C. Perform an initial purge injection of 0.4 µL (discarded during analysis to account for syringe tip diffusion), followed by 18–20 injections of 2 µL each, spaced by 100 seconds to allow the thermal baseline to stabilize[4].

  • Data Integration: Subtract the dilution heat control. Fit the integrated heat data to a one-site binding model using the instrument's analysis software to extract Kd​ and thermodynamic parameters.

ITC Prep Buffer Matching & Dialysis Load Load Topo IV-DNA in Sample Cell Prep->Load Titrate Titrate Enoxacin from Syringe Load->Titrate Measure Measure Heat (Δq) per Injection Titrate->Measure Analyze Derive Kd, ΔH, ΔS (Isotherm Fitting) Measure->Analyze

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) binding analysis.

Protocol 2: Functional DNA Cleavage Assay

Causality & Rationale: While ITC confirms physical binding, a cleavage assay confirms that enoxacin successfully traps Topo IV in the catalytic cleavage state. The assay utilizes SDS to rapidly denature the enzyme. If Topo IV is trapped by enoxacin in the cleaved state, the denatured ParC subunits remain covalently linked to the 5' ends of the broken DNA. Proteinase K is then used to digest the protein, leaving behind linearized DNA that can be quantified via electrophoresis[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a 30 µL reaction volume, combine 35 mM Tris·HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 6.5% glycerol, and 0.1 mg/mL albumin[5].

  • Substrate & Enzyme Addition: Add 500 ng of relaxed pBR322 plasmid DNA and a standardized unit of purified Topoisomerase IV[5].

  • Inhibitor Titration: Add varying concentrations of enoxacin gluconate (e.g., 1 µg/mL to 100 µg/mL) to establish a dose-response curve.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the ternary cleavage complex to reach equilibrium[5].

  • Trapping the Complex: Add 7.5 µL of 1% (w/v) SDS to instantly denature the enzyme and trap the cleavage complex[5].

  • Digestion: Add 20 µg of Proteinase K and incubate for 1 hour at 37°C to degrade the covalently bound Topo IV, releasing the cleaved DNA fragments[5].

  • Quantification: Resolve the products on a 1% agarose gel. The conversion of relaxed circular DNA to linear DNA is directly proportional to the functional binding affinity of enoxacin.

Conclusion

The binding affinity of enoxacin gluconate to Topoisomerase IV is a highly dynamic process governed by the formation of a ternary complex with DNA. By leveraging precise thermodynamic profiling (ITC) alongside functional cleavage assays, researchers can accurately map the efficacy of enoxacin and evaluate the impact of emerging QRDR mutations on drug binding.

References

  • Source: ncats.
  • Source: cymitquimica.
  • Source: medchemexpress.
  • Source: nih.
  • Source: nih.
  • Source: elifesciences.

Sources

Exploratory

The In Vitro Cytotoxicity Profile of Enoxacin Gluconate: A Technical Guide to microRNA-Mediated Oncological Repurposing

Executive Summary Enoxacin gluconate is traditionally recognized as a second-generation fluoroquinolone antibiotic that targets bacterial DNA gyrase. However, recent oncological profiling has uncovered a profound, cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enoxacin gluconate is traditionally recognized as a second-generation fluoroquinolone antibiotic that targets bacterial DNA gyrase. However, recent oncological profiling has uncovered a profound, cancer-specific cytotoxic mechanism: it functions as a Small-Molecule Enhancer of microRNA (SMER) maturation[1]. By directly interacting with the microRNA (miRNA) biosynthesis machinery, enoxacin selectively induces cell cycle arrest and apoptosis in malignant cells while sparing primary, non-transformed tissues[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive biology. Here, we will dissect the mechanistic causality of enoxacin gluconate's cytotoxicity, summarize its quantitative profile across cell lines, and provide self-validating experimental workflows designed to ensure rigorous, artifact-free drug development.

Mechanistic Foundations of Cytotoxicity

The SMER Effect: TRBP-Dependent microRNA Processing

The primary driver of enoxacin’s antineoplastic activity is its ability to correct the dysregulated "microRNAome" typical of cancer cells[3]. The mechanism is driven by a highly specific protein-ligand interaction:

  • Target Binding: Enoxacin binds directly to the TAR RNA-binding protein 2 (TRBP)[1].

  • Affinity Enhancement: This interaction allosterically improves the affinity between TRBP and precursor miRNAs (pre-miRNAs)[1].

  • Enzymatic Cleavage: The stabilized TRBP-pre-miRNA complex is presented more efficiently to the DICER RNase III enzyme, promoting cleavage into mature miRNAs without requiring an increase in precursor transcription[1].

  • Tumor Suppression: The resulting surge in mature tumor-suppressor miRNAs (e.g., let-7, miR-34a, miR-146a) downregulates oncogenic targets, triggering apoptosis[2].

Secondary Cytotoxic Pathways

While the SMER effect is paramount, enoxacin gluconate exhibits additional cytotoxic mechanisms:

  • JNK Suppression & H+-ATPase Inhibition: Enoxacin competitively inhibits vacuolar H+-ATPase subunits and suppresses the c-Jun N-terminal kinase (JNK) signaling pathway, effectively limiting cancer cell invasiveness and migration[1].

  • Photosensitization: Under UVA irradiation, enoxacin induces type-I photosensitization, generating free radicals and cyclobutane thymine dimers that lead to DNA damage-induced cell death[4].

Mechanism Enoxacin Enoxacin Gluconate (SMER) TRBP TRBP Protein Enoxacin->TRBP Binds & Activates Complex TRBP-Pre-miRNA Complex TRBP->Complex Enhances Affinity Pre_miRNA Pre-miRNA Pre_miRNA->Complex Recruits Dicer DICER RNase III Complex->Dicer Presents to Mature Mature Tumor-Suppressor miRNAs Dicer->Mature Cleaves Apoptosis Cancer Cell Apoptosis Mature->Apoptosis Gene Silencing

Enoxacin-mediated enhancement of TRBP-dependent microRNA processing and apoptosis.

In Vitro Cytotoxicity Profile Across Cell Lines

The cytotoxicity of enoxacin is highly context-dependent. Because normal primary cells possess an intact, fully saturated miRNA processing machinery, they are highly resistant to the drug[2]. Conversely, cancer cells with impaired miRNA biogenesis are highly susceptible.

Table 1: Quantitative Cytotoxicity Profile of Enoxacin

Cell LineCancer TypeCytotoxicity Profile (EC50 / IC50)Mechanistic Observations
HCT-116 Colorectal~124 µM (40 µg/mL)TRBP-dependent apoptosis; TRBP-mutant cells exhibit a 2-fold increase in resistance[1],[2].
LNCaP / DU145 ProstateDose-dependentUpregulates 53–60% of cellular miRNAs (e.g., miR-34a, miR-146a); reduces oncogenic miR-141[2],[5].
A549 LungDose-dependentDecreases DHX9 expression; silencing DHX9 actively impairs the drug's cytotoxic effect[1],[4].
A375 MelanomaDose-dependentDysregulates 55 miRNAs; controls the p53-Mdm2-MdmX network to induce cell cycle arrest[1],[4].
hNPC Neural ProgenitorCC50 = 175.8 µMGeneral RNAi enhancement prevents viral replication (e.g., Zika virus) in non-cancerous models[2].

Experimental Workflows & Self-Validating Protocols

Formulation Rationale: Why the Gluconate Salt?

In standard in vitro assays, the free base of enoxacin requires acidic conditions or high concentrations of DMSO for dissolution, which introduces severe solvent-toxicity artifacts. Enoxacin gluconate is specifically utilized because the gluconate salt drastically enhances aqueous solubility. This allows for the preparation of high-concentration (10–50 mM) purely aqueous stock solutions, ensuring reproducible dose-response kinetics without confounding background toxicity.

Protocol 1: High-Throughput TRBP-Dependent Viability Screening

Causality Principle: To prove that cytotoxicity is driven by the TRBP-miRNA axis rather than non-specific chemical poisoning, this protocol uses isogenic cell lines as a self-validating internal control. If cytotoxicity is observed in the Wild-Type (WT) line but rescued in the TRBP-mutant line, the mechanism is definitively on-target[1].

  • Cell Seeding: Seed HCT-116 WT and HCT-116 TRBP-mutant (e.g., shTRBP or CRISPR knockout) at 5×103 cells/well in 96-well opaque plates using DMEM + 10% FBS. Incubate overnight.

  • Drug Preparation: Dissolve enoxacin gluconate in sterile H2​O to create a 10 mM stock. Perform serial dilutions in culture media to achieve a treatment gradient of 0–200 µM.

  • Treatment: Aspirate media and apply the enoxacin gradient. Incubate for 72 to 120 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to each well. Incubate for 10 minutes on an orbital shaker to lyse cells, then record luminescence.

  • Data Analysis: Plot dose-response curves to calculate the EC50​ . A >2 -fold upward shift in the EC50​ for the TRBP-mutant line validates the TRBP-dependent cytotoxic mechanism[1].

Protocol 2: In Vitro DICER Processing Assay (Cell-Free Validation)

Causality Principle: This cell-free assay isolates the molecular machinery, proving that enoxacin does not enhance DICER activity on its own, but strictly acts as an allosteric enhancer of the TRBP cofactor[2].

  • Substrate Preparation: Synthesize a fluorophore-quenched or radiolabeled pre-miRNA substrate (e.g., pre-let-7).

  • Complex Assembly: In a reaction buffer (20 mM Tris-HCl, 3 mM MgCl2​ ), incubate recombinant human DICER with recombinant TRBP. Control: Prepare a parallel tube with DICER alone.

  • Enoxacin Integration: Introduce 50 µM enoxacin gluconate to both the DICER+TRBP and DICER-only tubes. Incubate for 15 minutes at room temperature.

  • Cleavage Reaction: Add the pre-miRNA substrate and incubate at 37°C for 60 minutes. Stop the reaction using a formamide-based loading dye.

  • Quantification: Resolve the products via 15% denaturing urea-PAGE. Enoxacin will only show an enhanced mature miRNA band in the DICER+TRBP lane, proving its TRBP-dependent mechanism[2].

Workflow Seed 1. Seed Isogenic Cell Lines (WT/Mutant) Treat 2. Enoxacin Gluconate Treatment Seed->Treat Assay 3. Viability Readout (ATP) Treat->Assay RNA 4. RNA Extraction Treat->RNA qPCR 5. Stem-Loop RT-qPCR Assay->qPCR Correlate Data RNA->qPCR

Self-validating high-throughput workflow for TRBP-dependent cytotoxicity profiling.

Conclusion

Enoxacin gluconate represents a paradigm shift in drug repurposing. By transitioning from a DNA gyrase inhibitor to a targeted TRBP-enhancer, it offers a highly selective approach to restoring tumor-suppressor miRNAs in malignant cells. For application scientists, utilizing the highly soluble gluconate salt alongside isogenic mutant controls ensures that in vitro cytotoxicity profiles are robust, reproducible, and mechanistically validated.

References

1.[1] Title: Enoxacin as a Small-Molecule Enhancer of microRNA Source: Encyclopedia.pub URL:

2.[4] Title: The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives Source: PMC (nih.gov) URL:

3.[2] Title: Modulating microRNA Processing: Enoxacin, the Progenitor of a New Class of Drugs Source: PMC (nih.gov) URL:

4.[5] Title: Full article: Enoxacin inhibits growth of prostate cancer cells and effectively restores microRNA processing Source: Taylor & Francis URL:

5.[3] Title: Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing Source: PMC (nih.gov) URL:

Sources

Protocols & Analytical Methods

Method

how to prepare enoxacin gluconate standard solutions for in vitro assays

Application Note: Preparation and Standardization of Enoxacin Gluconate Solutions for In Vitro Assays Introduction & Scientific Rationale Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent that exerts its b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Standardization of Enoxacin Gluconate Solutions for In Vitro Assays

Introduction & Scientific Rationale

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent that exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and supercoiling[1]. Beyond its classic antimicrobial applications, enoxacin has emerged as a potent small-molecule enhancer in molecular biology. It binds to the TAR RNA-binding protein (TRBP), promoting DICER-mediated microRNA (miRNA) processing, which is highly relevant in antiviral (e.g., anti-HIV-1) and anticancer in vitro assays[2][3].

When designing in vitro assays, the physicochemical state of the active pharmaceutical ingredient (API) is critical. Enoxacin free base is practically insoluble in water, traditionally requiring dissolution in glacial acetic acid or sodium hydroxide[4]. Causality in Assay Design: Utilizing harsh solvents introduces severe pH shifts that can confound mammalian cell viability or alter bacterial growth kinetics. To circumvent this, the gluconate salt of enoxacin is utilized[5]. The incorporation of the highly polar gluconic acid moiety dramatically enhances aqueous solubility, allowing for direct dissolution in sterile water or physiological buffers without disrupting the assay's pH homeostasis[4].

Physicochemical Parameters & Potency Adjustments

Preparing accurate standard solutions requires a precise gravimetric conversion from the gluconate salt mass to the active enoxacin base mass. According to Clinical and Laboratory Standards Institute (CLSI) and ISO guidelines, standard solutions must mathematically account for the specific potency of the powder[6][7].

Table 1: Quantitative Physicochemical Data for Enoxacin Gluconate

ParameterValueCausality & Impact on Assay Design
Molecular Weight (Base) 320.32 g/mol [2]Used to calculate molarity for mammalian cell culture assays.
Molecular Weight (Gluconate) 516.48 g/mol [5]Required for gravimetric weighing and potency calculations.
Salt-to-Base Mass Ratio ~0.6201 mg of gluconate salt yields ~0.62 mg of active enoxacin base.
Aqueous Solubility High (Gluconate)[4]Eliminates the need for NaOH/DMSO, preventing solvent cytotoxicity.
Photostability Light-sensitive[8]Mandates the use of amber glassware/foil to prevent UV degradation.

Experimental Preparation Protocols

Self-Validating System: The following protocols incorporate built-in quality control (QC) checks, such as dark-control aliquots and analytical verification steps. This ensures that the biological readout is exclusively driven by the API and not compromised by photodegradation products or solvent toxicity[8].

Protocol A: Preparation of 10,000 µg/mL (Active Base) Master Stock Solution
  • Potency Calculation: Determine the required mass of enoxacin gluconate powder to achieve the desired base concentration. Formula: W=PV×C​ [9] (Where W = weight in mg, V = volume in mL, C = desired concentration of base in µg/mL, P = potency in µg/mg). Example: To prepare 10 mL of a 10,000 µg/mL base solution using powder with a theoretical potency of 620 µg/mg: W=62010×10000​=161.29 mg of enoxacin gluconate.

  • Weighing: Accurately weigh the calculated mass using a recently calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile, actinic (amber) glass volumetric flask. Add 8 mL of sterile double-distilled water ( ddH2​O ).

  • Homogenization: Sonicate for 5–10 minutes in a water bath until completely dissolved. Bring the final volume to exactly 10 mL with ddH2​O .

  • Sterilization: Pass the solution through a 0.22 µm Polyvinylidene fluoride (PVDF) syringe filter. Causality: PVDF is strictly chosen over nylon or cellulose acetate due to its exceptionally low drug-binding properties, ensuring the standard concentration remains unaltered during sterilization[9].

  • Aliquoting & Validation: Dispense into sterile amber microcentrifuge tubes and store at -20°C. QC Check: Retain one aliquot for HPLC-UV analysis (detection at 250-307 nm) to confirm the baseline concentration prior to assay initiation[10].

Protocol B: Working Solutions for CLSI Broth Microdilution (MIC/MBC)
  • Thaw a master stock aliquot at room temperature, strictly protected from light.

  • Dilute the stock 1:10 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a 1,000 µg/mL intermediate working solution.

  • Perform 2-fold serial dilutions in CAMHB to achieve the desired testing range (e.g., 0.015 µg/mL to 128 µg/mL)[9].

  • QC Check: Include a positive growth control (broth + bacteria) and a negative sterility control (broth + enoxacin, no bacteria) to validate the assay's integrity[7].

Protocol C: Preparation for Mammalian Cell Culture Assays (miRNA Modulation)

For assays evaluating TRBP/DICER modulation (e.g., anti-HIV-1 assays), molarity is the standard unit[3].

  • Calculate molarity based on the base concentration. A 10,000 µg/mL base solution equates to ~31.2 mM ( 10,000 mg/L/320.32 g/mol ).

  • Dilute the stock directly into pre-warmed cell culture media (e.g., DMEM with 10% FBS) to achieve a final standard testing concentration of 50 µM[3].

  • QC Check: Because enoxacin gluconate is highly water-soluble, the final assay media will contain negligible vehicle ( ddH2​O ), eliminating the need for DMSO vehicle controls and preventing solvent-induced cell stress[3].

Workflow and Mechanistic Visualizations

Workflow A 1. Weigh Enoxacin Gluconate Salt B 2. Dissolve in Sterile ddH2O A->B C 3. Filter Sterilize (0.22 µm PVDF) B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -20°C (Light Protected) D->E

Fig 1. Standard preparation workflow for enoxacin gluconate, emphasizing photoprotection.

Mechanism A Enoxacin Gluconate B Bacterial DNA Gyrase & Topoisomerase IV A->B Primary Target C TRBP / DICER Complex (Mammalian Cells) A->C Secondary Target D Inhibition of DNA Supercoiling B->D E Enhanced miRNA Processing C->E F Bactericidal Effect (MIC/MBC Assays) D->F G Antiviral/Anticancer (Cell-based Assays) E->G

Fig 2. Dual pharmacological mechanisms of enoxacin in bacterial and mammalian in vitro assays.

Photostability and Quality Control

Fluoroquinolones possess a resonating tricyclic structure with halogen substituents, making them highly susceptible to photodegradation when exposed to UV or visible light (320–400 nm)[8][11]. Degradation products not only reduce the effective concentration of the drug but can also introduce phototoxic artifacts into cell-based assays[8]. Mandatory QC: All standard solutions must be prepared under subdued lighting. If a working solution is exposed to ambient laboratory light for >4 hours, it must be discarded or re-quantified via HPLC against a dark-stored reference standard[11].

References

  • Clinical laboratory testing and in vitro diagnostic test systems (ISO 20776-1:2006). iTeh Standards.
  • Liquid Chromatographic Determination of Dexamethasone and Fluoroquinolones; in vitro Study. SciELO South Africa.
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Ozenoxacin and its Degrad
  • Enoxacin preparation and preparation process thereof (CN1433763A).
  • Anti-HIV-1 Effect of the Fluoroquinolone Enoxacin and Modulation of Pro-Viral hsa-miR-132 Processing in CEM-SS Cells. MDPI.
  • Determination of Minimum Inhibitory Concentr
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI / NIH.
  • Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. MDPI.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA.
  • Enoxacin - Product D
  • ENOXACIN GLUCON
  • ENOXACIN GLUCONATE.

Sources

Application

Application Note: Enoxacin Gluconate in Cell Culture – TRBP-Mediated miRNA Enhancement and Cytotoxicity Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Post-transcriptional gene silencing, RNA interference (RNAi) enhancement, and targeted oncology. Introduction & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Post-transcriptional gene silencing, RNA interference (RNAi) enhancement, and targeted oncology.

Introduction & Mechanistic Grounding

Enoxacin, traditionally classified as a broad-spectrum fluoroquinolone antibiotic, has been successfully repurposed as a potent small-molecule enhancer of RNA interference (RNAi) and microRNA (miRNA) processing[1]. In mammalian cells, enoxacin binds directly to the TAR RNA-binding protein (TRBP), an integral component of the Dicer complex[2]. This binding event significantly increases the affinity between TRBP and pre-miRNAs—lowering the dissociation constant ( KD​ ) from 221 nM to 94 nM[3]—thereby facilitating efficient loading into the RNA-induced silencing complex (RISC).

Because many malignancies exhibit a global downregulation of mature tumor-suppressor miRNAs, enoxacin treatment selectively restores these miRNA populations, inducing cancer-specific cell cycle arrest and apoptosis while leaving healthy primary cells unaffected[2].

The Rationale for Enoxacin Gluconate

As a Senior Application Scientist, I frequently observe researchers struggling with reproducibility in RNAi enhancement assays due to solvent toxicity. Free-base enoxacin has poor aqueous solubility at neutral pH, often requiring high volumes of DMSO or 0.1 N NaOH for in vitro dissolution[4]. These solvents can induce transcriptomic shifts and background cellular stress that confound miRNA expression data. Enoxacin gluconate , a highly soluble salt formulated originally for parenteral administration[5], readily dissolves in aqueous buffers. This allows researchers to deliver the high micromolar doses (50–150 µM) required for TRBP saturation without introducing solvent-induced artifacts.

Pathway Enox Enoxacin Gluconate TRBP TRBP (TAR RNA-binding protein) Enox->TRBP Binds (Kd ~94 nM) Dicer Dicer Complex TRBP->Dicer Stabilizes Complex PreMiRNA Pre-miRNA PreMiRNA->Dicer Recruited Mature Mature Tumor Suppressor miRNAs Dicer->Mature Enhanced Processing Arrest Cell Cycle Arrest & Apoptosis Mature->Arrest Target mRNA Silencing

Enoxacin-mediated enhancement of the TRBP-Dicer complex for microRNA processing.

In Vitro Sensitivity & Quantitative Data

The efficacy of enoxacin is highly dependent on the target cell's basal TRBP expression and oncogenic reliance on miRNA suppression. To design an effective treatment protocol, it is critical to benchmark your working concentrations against established EC50​ values.

Table 1: Validated In Vitro Sensitivities to Enoxacin

Cell LineOriginWorking Concentration / EC50​ Phenotypic ResponseReference
HCT-116 Colorectal Carcinoma124 µM (40 µg/mL)G2/M Arrest, Growth Inhibition[2]
LNCaP Prostate Cancer105 µMApoptosis, Reduced Invasiveness
DU145 Prostate Cancer141 µMApoptosis, Reduced Invasiveness[6]
A375 Melanoma~156 µM (50 µg/mL)Growth Inhibition
143B Osteosarcoma12.5 - 100 mg/LImpaired Colony Formation[7]
RAW 264.7 Murine Macrophages50 µMInhibited Osteoclastogenesis[8]
Wi-38 / MRC-5 Normal Fibroblasts>150 µMNo Effect (Cancer-Specific)[2]

Experimental Protocols & Methodologies

To ensure a self-validating system , every enoxacin assay should include a TRBP-mutant or TRBP-depleted cell line (e.g., Co115 or shTRBP-RKO cells) alongside the wild-type target[2]. Because enoxacin's growth-inhibitory effects are strictly TRBP-dependent, mutant cells must exhibit resistance. If both WT and mutant cells die, your concentration is too high, and you are observing off-target toxicity.

Protocol A: Preparation of 10 mM Enoxacin Gluconate Stock

Causality Focus: Using an aqueous vehicle ensures that downstream RNAi enhancement is driven by the drug, not by solvent-induced stress responses.

  • Weighing: Weigh out the appropriate mass of enoxacin gluconate powder.

  • Reconstitution: Dissolve in sterile, nuclease-free ddH2​O or PBS (pH 7.2 - 7.4) to achieve a 10 mM stock concentration. Note: Enoxacin gluconate is highly soluble; do not use DMSO[5].

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into light-protected tubes (fluoroquinolones are photosensitive) and store at -20°C.

Protocol B: Cancer Cell Viability Assay (Long-Term Exposure)
  • Cell Seeding: Seed target cancer cells (e.g., HCT-116) and control cells (e.g., normal fibroblasts or TRBP-mutants) at a density of 2×103 to 5×103 cells/well in a 96-well plate.

  • Incubation: Allow 24 hours for cellular attachment and recovery.

  • Treatment: Replace media with fresh culture media containing enoxacin gluconate at a concentration gradient (e.g., 0, 25, 50, 100, 150, and 200 µM).

  • Continuous Exposure: Incubate continuously for 5 days (120 hours) without media changes, as enoxacin is stable under standard culture conditions[2].

  • Endpoint Analysis: Add 10 µL of CCK-8 or MTT reagent per well. Incubate for 2-4 hours, then measure absorbance at 450 nm (CCK-8) or 570 nm (MTT) to calculate the EC50​ .

Protocol C: miRNA Expression Rescue Assay (RT-qPCR)
  • Treatment: Treat cells in 6-well plates with the established EC50​ of enoxacin gluconate (e.g., 124 µM for HCT-116) for 72 hours.

  • RNA Extraction: Harvest cells and extract total RNA using a specialized reagent that retains small RNAs (e.g., TRIzol or a dedicated miRNA isolation kit).

  • cDNA Synthesis: Use stem-loop RT primers specific to mature tumor-suppressor miRNAs (e.g., let-7, miR-24) to reverse transcribe the RNA.

  • Quantification: Perform qPCR. You should observe a significant fold-increase in mature miRNA levels in the enoxacin-treated WT cells, but no change in the TRBP-mutant controls[2].

Workflow Seed Seed Cells (e.g., HCT-116 WT & TRBP-Mut) Treat Treat with Enoxacin Gluconate (50 - 150 µM in Aqueous Vehicle) Seed->Treat Incubate Incubate 48-120h Treat->Incubate Assay Endpoint Assays (CCK-8, RT-qPCR) Incubate->Assay Validate Data Validation (Mutant Resistance Confirming Specificity) Assay->Validate

Self-validating experimental workflow for enoxacin gluconate cell culture assays.

Sources

Method

Application Note: Formulation Techniques for Enoxacin Gluconate Topical Hydrogels

Overview & Rationale Enoxacin is a potent, broad-spectrum fluoroquinolone antibiotic that eradicates both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Rationale

Enoxacin is a potent, broad-spectrum fluoroquinolone antibiotic that eradicates both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV[1]. However, the clinical translation of enoxacin base into topical formulations is severely hindered by its poor aqueous solubility, which leads to gritty, non-homogeneous matrices that cause skin irritation and erratic drug release.

To resolve this, modern formulation strategies utilize the gluconate salt of the drug (Enoxacin Gluconate )[2]. The gluconate moiety drastically enhances the compound's hydrophilicity, allowing for complete solubilization within aqueous systems. Delivering this API via a topical hydrogel provides a dual therapeutic advantage: the high water content of the hydrogel creates a moist, cooling environment conducive to tissue repair, while the polymeric matrix acts as a depot for the sustained, controlled diffusion of the antibiotic directly into the infected dermal layers[3].

Mechanistic Formulation Strategy

Designing a self-validating, stable hydrogel requires precise selection of excipients to control rheology, permeation, and pH.

  • Polymer Selection (Carbopol 940): Carbopol 940 (a cross-linked polyacrylic acid) is selected for its exceptional bioadhesion and ability to form highly transparent, viscous gels. In its unneutralized state, the polymer chains are tightly coiled. Upon neutralization, electrostatic repulsion between ionized carboxylate groups forces the chains to uncoil and swell rapidly, trapping the aqueous drug solution in a rigid 3D micro-network[3].

  • Permeation Enhancer (Propylene Glycol): Because the stratum corneum acts as a formidable barrier to hydrophilic salts, Propylene Glycol (PG) is incorporated as a co-solvent. PG disrupts the highly ordered intercellular lipid packing of the skin, facilitating the transdermal flux of enoxacin gluconate[4].

  • Neutralizing Agent (Triethanolamine): Triethanolamine (TEA) is utilized instead of strong inorganic bases (like NaOH) because it provides a milder, more controlled pH adjustment. This prevents localized pH spikes that could degrade the API or cause skin erythema.

Materials and Reagents

Table 1: Standard Formulation Composition (w/w %)

ComponentFunctionConcentration (% w/w)
Enoxacin Gluconate Active Pharmaceutical Ingredient (API)1.0%
Carbopol 940 Gelling Agent / Polymeric Matrix1.0%
Propylene Glycol Co-solvent / Permeation Enhancer10.0%
Methylparaben Antimicrobial Preservative0.1%
Triethanolamine (TEA) Neutralizing / Cross-linking Agentq.s. (to pH 6.5 - 6.8)
Deionized Water Aqueous Vehicleq.s. to 100%

Experimental Workflows

FormulationWorkflow A Phase A: Polymer Hydration Disperse Carbopol 940 in dH2O (Overnight Swelling) C Phase C: Matrix Integration Combine Phases under Continuous Stirring (400 RPM) A->C B Phase B: Drug Solubilization Dissolve Enoxacin Gluconate in Propylene Glycol + dH2O B->C D Phase D: Cross-linking & Gelation Dropwise addition of Triethanolamine (pH adjustment to 6.5 - 7.0) C->D E Final Formulation Enoxacin Gluconate Topical Hydrogel (Transparent, Homogeneous Matrix) D->E

Caption: Workflow for the preparation of Enoxacin Gluconate topical hydrogels.

Protocol 1: Step-by-Step Hydrogel Preparation

Step 1: Polymer Hydration (Phase A) Weigh 1.0 g of Carbopol 940 and slowly sift it into 50 mL of deionized water under continuous magnetic stirring at 500 RPM to prevent agglomeration.

  • Validation Checkpoint: Visually inspect the dispersion. It must be entirely free of "fish-eyes" (undissolved polymer clumps). Allow the dispersion to hydrate overnight at 4°C to ensure complete polymer chain relaxation and maximum swelling capacity.

Step 2: Drug Solubilization (Phase B) In a separate glass beaker, dissolve 1.0 g of Enoxacin Gluconate in a mixture of 10 mL Propylene Glycol and 20 mL deionized water. Stir at room temperature until optically clear. Dissolve 0.1 g of Methylparaben in a minimal volume of ethanol and add it to this phase.

  • Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates incomplete solubilization of the API, which will compromise the final drug release kinetics.

Step 3: Matrix Integration (Phase C) Gradually pour the drug solution (Phase B) into the hydrated Carbopol dispersion (Phase A) while stirring at a reduced speed of 300 RPM to prevent the entrapment of air bubbles. Adjust the total mass to 100 g using deionized water.

Step 4: Gelation via Neutralization (Phase D) Switch to an overhead mechanical stirrer. Add Triethanolamine (TEA) dropwise while gently mixing. Monitor the pH continuously using a calibrated pH meter. Stop the addition of TEA when the pH reaches the physiological skin range of 6.5 to 6.8.

  • Validation Checkpoint: Invert the mixing vessel. A successfully cross-linked hydrogel will exhibit a high yield stress and will not flow under its own weight.

Characterization & Validation Protocols

MechanismOfAction Gel Carbopol Hydrogel Matrix (Swollen Polymeric Network) Rel Sustained Drug Release (Concentration Gradient Diffusion) Gel->Rel Pen Epidermal/Dermal Penetration (Aided by Propylene Glycol) Rel->Pen MoA Inhibition of Bacterial DNA Gyrase & Topoisomerase IV Pen->MoA Bac Bacterial Cell Death (Eradication of Local Infection) MoA->Bac

Caption: Mechanism of sustained release and antimicrobial action of the hydrogel.

Protocol 2: In Vitro Drug Release (Franz Diffusion Cell)

To validate the sustained release capabilities of the hydrogel, an in vitro diffusion study is mandatory.

  • Assembly: Mount a synthetic cellulose acetate membrane (0.45 µm pore size) between the donor and receptor compartments of a Franz diffusion cell.

  • Receptor Medium: Fill the receptor chamber with 15 mL of Phosphate Buffered Saline (PBS, pH 7.4). Maintain the temperature at 32 ± 0.5 °C (mimicking human skin surface temperature) using a circulating water jacket.

  • Application: Apply exactly 1.0 g of the formulated hydrogel evenly onto the donor side of the membrane.

  • Sampling: Withdraw 1.0 mL aliquots from the receptor port at predetermined intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Validation Checkpoint: Immediately replace the withdrawn volume with 1.0 mL of fresh, pre-warmed PBS to maintain strict sink conditions. Ensure no air bubbles are trapped beneath the membrane, as this will artificially halt diffusion.

  • Quantification: Analyze the withdrawn samples using UV-Vis spectrophotometry at λmax = 266 nm to determine the cumulative amount of enoxacin released over time.

Expected Quantitative Outcomes

Properly formulated enoxacin gluconate hydrogels should conform to specific physicochemical and rheological benchmarks to ensure clinical viability.

Table 2: Expected Physicochemical and Rheological Properties

ParameterTarget SpecificationAnalytical Method
Appearance Transparent, homogeneous, smoothVisual Inspection
pH 6.5 – 6.8Digital pH Meter
Viscosity (at 25°C) 40,000 – 60,000 cPBrookfield Viscometer (Spindle #4, 10 RPM)
Spreadability 5.0 – 7.0 g·cm/secParallel Plate Method
Drug Content Uniformity 98.0% – 102.0%HPLC / UV-Vis Spectrophotometry
Cumulative Drug Release > 75% within 12 hoursFranz Diffusion Cell (Higuchi Kinetics)

Sources

Application

Application Note: Enhancing siRNA Efficacy In Vitro Using Enoxacin Gluconate

Executive Summary While RNA interference (RNAi) is a cornerstone of functional genomics and a rapidly growing therapeutic modality, achieving potent target knockdown often requires high concentrations of small interferin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While RNA interference (RNAi) is a cornerstone of functional genomics and a rapidly growing therapeutic modality, achieving potent target knockdown often requires high concentrations of small interfering RNA (siRNA), which can trigger off-target effects and cellular toxicity. Enoxacin, a broad-spectrum fluoroquinolone antibiotic, has been successfully repurposed as a Small-Molecule Enhancer of RNA interference (SMER)[1].

This application note provides a comprehensive, causality-driven guide to utilizing Enoxacin Gluconate —a highly water-soluble salt formulation of enoxacin—to significantly boost siRNA efficacy in vitro. By following this self-validating protocol, researchers can lower required siRNA dosages, minimize off-target effects, and maximize target gene silencing.

Mechanistic Rationale: The Causality of RNAi Enhancement

To effectively utilize enoxacin gluconate, one must understand the biophysical causality driving its function. Enoxacin does not alter the transcription of RNAi machinery; rather, it acts at the protein-RNA interaction level[2].

  • TRBP Binding : Enoxacin physically binds to the TAR RNA-binding protein (TRBP), a critical cofactor in the Dicer complex, with a dissociation constant ( Kd​ ) of approximately 12.56 µM[3].

  • Affinity Modulation : This binding induces a conformational stabilization that significantly increases TRBP's affinity for double-stranded RNA (dsRNA) precursors. In the presence of enoxacin, the RNA-binding Kd​ of TRBP drops from 221 nM down to 94 nM[4][5].

  • Enhanced RISC Loading : The stabilized TRBP-RNA interaction facilitates the highly efficient loading of the siRNA guide strand into Argonaute 2 (Ago2), the catalytic engine of the RNA-induced silencing complex (RISC)[6][7]. This leads to a more potent cleavage of the target mRNA.

Why Enoxacin Gluconate?

Enoxacin free base is notoriously insoluble in water, often requiring DMSO or extreme pH adjustments that introduce confounding variables (e.g., DMSO-induced cellular toxicity or transcriptomic shifts)[8]. Enoxacin gluconate (CAS 104142-71-4) is a highly water-soluble salt form, allowing for the preparation of concentrated aqueous stock solutions that maintain physiological pH and preserve cell viability during delicate transfection workflows[9][10].

Mechanism siRNA siRNA Duplex TRBP TRBP / Dicer Complex siRNA->TRBP Binds Enoxacin Enoxacin Gluconate Enoxacin->TRBP Binds (Kd ~12.56 µM) RISC Ago2 / RISC Loading TRBP->RISC Enhanced Affinity (Kd 221nM -> 94nM) Target Target mRNA Cleavage RISC->Target Potent RNAi

Mechanism of Enoxacin-mediated RNAi enhancement via TRBP binding and RISC loading.

Experimental Design & Self-Validating Controls

To ensure the trustworthiness of your assay, the experimental system must be self-validating. Do not merely measure the target gene; you must prove the mechanism.

  • Sub-Optimal siRNA Dosing (The Window of Enhancement) : If you saturate the cellular RISC machinery with high doses of siRNA (e.g., 50 nM), you will mask any potential enhancement. By intentionally utilizing a sub-optimal siRNA concentration (e.g., 1 to 5 nM), you create a dynamic therapeutic window where baseline knockdown is only 20-30%, allowing the enoxacin-mediated boost to be clearly quantified[5].

Step-by-Step Methodology

Reagent Preparation
  • Enoxacin Gluconate Stock (10 mM) : Dissolve 3.42 mg of Enoxacin Gluconate powder in 1 mL of sterile, nuclease-free H2​O . Filter sterilize through a 0.22 µm membrane. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • siRNA Preparation : Reconstitute target-specific and scrambled control siRNAs in RNase-free water to a 10 µM stock.

Workflow Protocol (24-Well Plate Format)
  • Cell Seeding : Seed mammalian cells (e.g., HEK293, HeLa, or target cancer lines) at 0.5×105 cells per well in 500 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2​ until 60-70% confluent.

  • Transfection Complex Formation :

    • Dilute siRNA in Opti-MEM to achieve a final well concentration of 1 nM and 5 nM (sub-optimal doses).

    • Mix with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's ratio. Incubate for 15 minutes at room temperature.

  • siRNA Delivery : Add the transfection complexes dropwise to the cells.

  • Enoxacin Co-Treatment : Immediately following transfection, spike the culture medium with Enoxacin Gluconate to a final concentration of 30 µM to 50 µM . (Concentrations up to 150 µM are generally well-tolerated, but 30-50 µM is optimal for TRBP binding without off-target toxicity)[5].

  • Incubation : Incubate the cells for 24 to 48 hours.

  • Harvest & Readout : Lyse cells and extract total RNA for RT-qPCR analysis, or extract protein for Western Blotting to quantify target expression.

Workflow Step1 1. Cell Seeding (e.g., HEK293, HeLa) Step3 3. siRNA Transfection (Lipid-based) Step1->Step3 Step2 2. Enoxacin Gluconate Prep (Dissolve in H2O) Step4 4. Enoxacin Co-treatment (30 - 50 µM) Step2->Step4 Step3->Step4 Step5 5. Incubation (24 - 48 hours) Step4->Step5 Step6 6. Downstream Assay (RT-qPCR / Western Blot) Step5->Step6

Step-by-step in vitro workflow for co-administering siRNA and Enoxacin Gluconate.

Quantitative Data Interpretation

When the protocol is executed correctly, enoxacin gluconate shifts the siRNA dose-response curve significantly to the left. Below is a structured summary of expected quantitative outcomes based on validated TRBP-dependent enhancement models[5][12].

Experimental GroupsiRNA ConcentrationEnoxacin GluconateTRBP StatusExpected Target Knockdown
Negative Control 5 nM (Scrambled)0 µM (Vehicle)Wild-Type~ 0%
Enoxacin Control 5 nM (Scrambled)30 µMWild-Type~ 0%
siRNA Baseline 1 nM (Target)0 µM (Vehicle)Wild-Type20 - 30%
siRNA + Enhancer 1 nM (Target)30 µM Wild-Type60 - 75%
siRNA Baseline 5 nM (Target)0 µM (Vehicle)Wild-Type50 - 60%
siRNA + Enhancer 5 nM (Target)30 µM Wild-Type> 90%
Mechanistic Control 5 nM (Target)30 µMTRBP Knockdown 50 - 60% (Enhancement Lost)

Note: If the "Mechanistic Control" group shows >90% knockdown despite TRBP depletion, the observed effect is likely an artifact of general cellular toxicity rather than true RNAi enhancement.

References

  • Shan, G., et al. "A small molecule enhances RNA interference and promotes microRNA processing." Nature Biotechnology (2008).[Link]

  • Melo, S., et al. "Small molecule enoxacin is a cancer-specific growth inhibitor that acts by enhancing TAR RNA-binding protein 2-mediated microRNA processing." Proceedings of the National Academy of Sciences (PNAS) (2011).[Link]

  • "Enoxacin Gluconate BP EP USP CAS 104142-71-4." Fengchen Group Co., Ltd.[Link]

  • "Enoxacin preparation and preparation process thereof.
  • "The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives." International Journal of Molecular Sciences (MDPI) (2022).[Link]

  • "Enoxacin Shows Broad-Spectrum Antiviral Activity against Diverse Viruses by Enhancing Antiviral RNA Interference in Insects." Journal of Virology (2022).[Link]

Sources

Method

LC-MS/MS protocols for detecting enoxacin gluconate in biological matrices

Advanced LC-MS/MS Methodologies for the Quantification of Enoxacin Gluconate in Biological Matrices: A Mechanistic Application Guide Enoxacin gluconate is a broad-spectrum fluoroquinolone antibacterial agent widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced LC-MS/MS Methodologies for the Quantification of Enoxacin Gluconate in Biological Matrices: A Mechanistic Application Guide

Enoxacin gluconate is a broad-spectrum fluoroquinolone antibacterial agent widely utilized in clinical settings. Upon systemic administration, the gluconate salt dissociates, leaving the active enoxacin moiety to distribute throughout plasma and excrete via the renal system. To support rigorous pharmacokinetic (PK) profiling and therapeutic drug monitoring, highly sensitive and selective analytical methods are required. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to quantify enoxacin in complex biological matrices.

Mechanistic Rationale for Experimental Design

1. Sample Preparation: Overcoming Matrix Effects Biological matrices like human plasma contain high concentrations of endogenous proteins and phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source[1]. While simple protein precipitation (PPT) is fast, purification and concentration processes can cause the loss of the target analyte if not carefully optimized, resulting in decreased sensitivity[2].

To establish a self-validating and rugged method, we utilize Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) polymeric sorbent. This dual-retention mechanism allows for the aggressive washing of polar interferences while retaining the zwitterionic enoxacin, ensuring high extraction recovery and minimizing matrix-induced signal suppression.

2. Chromatographic Separation Dynamics Enoxacin possesses both a basic piperazine ring and an acidic carboxylic acid group. To prevent peak tailing and ensure robust retention on a reversed-phase C18 column, the mobile phase must be strictly buffered. We employ 0.1% formic acid in water as the aqueous mobile phase. This low pH ensures the amine groups are fully protonated, which not only sharpens the chromatographic peak but also acts as a proton donor to enhance ionization efficiency in positive ESI mode[3].

3. Mass Spectrometric Detection Strategy In ESI+ mode, enoxacin forms a stable protonated precursor ion [M+H]+ at m/z 321.1. During Collision-Induced Dissociation (CID), the molecule undergoes specific fragmentation. The loss of water yields a product ion at m/z 303.1, while the cleavage of the piperazine ring generates a highly stable fragment at m/z 203.1[4]. We select the m/z 203.1 transition for absolute quantification due to its superior signal-to-noise ratio and lack of endogenous isobaric interference.

MS_Fragmentation Precursor Enoxacin [M+H]+ m/z 321.1 Product1 Quantifier Ion m/z 203.1 (Piperazine Cleavage) Precursor->Product1 High CID Energy Product2 Qualifier Ion m/z 303.1 (Loss of H2O) Precursor->Product2 Low CID Energy

Fig 1: CID fragmentation pathways for enoxacin in ESI+ mode.

Self-Validating Analytical Protocol

A robust protocol must function as a self-validating system. This means the analytical batch is designed to autonomously detect and flag systemic errors, instrument drift, or sample contamination without subjective user intervention.

Step 1: Reagent & Standard Preparation
  • Prepare a primary stock solution of enoxacin reference standard (1.0 mg/mL) in methanol.

  • Prepare an Internal Standard (IS) stock of Enrofloxacin-d5 (1.0 mg/mL) in methanol. Deuterated internal standards are critical for correcting matrix effects and extraction losses[2].

  • Dilute stocks in 50% methanol/water to create working solutions. Self-Validation Check: Always prepare two independent stock solutions (Stock A for calibrators, Stock B for Quality Controls) to validate weighing and dilution accuracy. A variance of >5% between the two stocks immediately invalidates the preparation.

Step 2: Solid-Phase Extraction (SPE) Workflow
  • Conditioning: Pass 1.0 mL of methanol followed by 1.0 mL of LC-MS grade water through the Oasis HLB cartridge (30 mg/1 cc).

  • Loading: Spike 200 µL of plasma with 10 µL of IS working solution. Dilute with 200 µL of 2% phosphoric acid to disrupt drug-protein binding. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% methanol in water to elute polar interferents.

  • Elution: Elute the target analytes with 1.0 mL of 0.1% formic acid in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase and transfer to an autosampler vial.

Workflow A Plasma Sample B Acidification & IS Addition A->B C SPE Clean-up (HLB Cartridge) B->C D LC-MS/MS Analysis C->D

Fig 2: Step-by-step sample extraction and analysis workflow.

Step 3: LC-MS/MS Conditions

Chromatographic separation is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with a heated ESI source.

Table 1: UHPLC Gradient Conditions (C18 Column, 2.1 x 100 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (Acetonitrile)
0.00.490%10%
0.50.490%10%
3.00.410%90%
4.00.410%90%
4.10.490%10%
6.00.490%10%

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Enoxacin321.1203.125Quantifier
Enoxacin321.1303.115Qualifier
Enrofloxacin-d5 (IS)365.2347.220IS Quantifier

System Suitability and Batch Acceptance Criteria

To ensure the assay remains a self-validating system throughout the run:

  • Blank Matrix Check: A double-blank (matrix without analyte or IS) and a zero-sample (matrix with IS only) must be injected before the calibration curve to prove the absence of isotopic crosstalk or carryover.

  • Calibration Linearity: The calibration curve (1.0 to 1000 ng/mL) must exhibit an R² > 0.995 using a 1/x² weighting factor.

  • Quality Control (QC) Bracketing: Low, Mid, and High QCs must be interspersed every 10-15 unknown samples. The batch is only valid if ≥ 67% of QC samples fall within ±15% of their nominal concentration.

Table 3: Method Validation Summary (Representative Performance)

ParameterEnoxacin Performance Metric
Linear Range1.0 – 1000 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%)3.2% – 6.8%
Inter-day Precision (CV%)4.5% – 8.1%
Extraction Recovery88.5% ± 4.2%
Matrix Effect92.1% ± 3.5% (Minimal suppression)

By integrating a targeted SPE clean-up with optimized ESI+ MRM transitions, this LC-MS/MS protocol provides a highly reliable framework for the quantification of enoxacin in complex biological matrices. The mechanistic approach to sample preparation and chromatography ensures high data integrity for rigorous pharmacokinetic profiling.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: doi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enoxacin Gluconate Degradation in Cell Culture Media

Welcome to the Technical Support Center for Enoxacin Gluconate. While enoxacin is widely recognized as a broad-spectrum fluoroquinolone antibiotic and a potent enhancer of microRNA processing, researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enoxacin Gluconate. While enoxacin is widely recognized as a broad-spectrum fluoroquinolone antibiotic and a potent enhancer of microRNA processing, researchers frequently encounter unexplained variability and rapid loss of efficacy when using it in in vitro cell culture models.

As a Senior Application Scientist, I have designed this guide to address the root causes of enoxacin instability. By understanding the underlying physical chemistry—specifically pH-dependent speciation, divalent cation chelation, and photolysis—you can implement self-validating protocols to ensure reproducible experimental outcomes.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does the effective concentration of enoxacin drop rapidly in my DMEM/RPMI cultures despite no cellular metabolism? Causality: The primary culprit is metal ion chelation. Standard cell culture media like DMEM contain high concentrations of divalent cations (e.g., ~1.8 mM Ca²⁺ and ~0.8 mM Mg²⁺). Fluoroquinolones possess a 3-carboxyl and 4-oxo group on their quinolone ring, which act as a bidentate ligand, forming highly stable, insoluble complexes with Ca²⁺ and Mg²⁺[1][2]. This chelation effectively removes free enoxacin from the aqueous phase, drastically reducing its bioavailability and mimicking rapid "degradation." Validation Strategy: To confirm chelation, run a parallel cell-free control using a cation-depleted medium (e.g., HBSS without Ca²⁺/Mg²⁺). If the enoxacin concentration remains stable in the depleted medium but drops in standard DMEM, complexation is the definitive cause.

Q2: My enoxacin gluconate precipitates immediately when added to the culture media. What causes this and how do I resolve it? Causality: This is a pH-dependent speciation issue. Enoxacin exhibits two distinct pKa values: ~5.3 to 6.0 (carboxylic acid) and ~8.5 to 8.7 (piperazinyl group)[3][4]. At the physiological pH of standard cell culture media (pH 7.2–7.4), enoxacin exists predominantly as a zwitterion. In this electrically neutral state, intermolecular hydrogen bonding outcompetes hydration, leading to minimal aqueous solubility (approximately 3.43 g/L in pure water, but significantly lower in complex ionic media)[3][4]. Validation Strategy: Check the pH of your stock solution. Stock solutions must be prepared outside the zwitterionic range (pH < 5.0 or pH > 9.0) to maintain the compound in a charged, highly soluble state before dilution into the final assay volume.

Q3: How can I prevent light-induced degradation (photolysis) of enoxacin during long-term incubation? Causality: Enoxacin is highly susceptible to both direct and indirect photolysis. Exposure to ambient laboratory light or UV sources induces rapid defluorination at the C6 position and cleavage of the piperazine ring at the C7 position[5][6]. Furthermore, cell culture media contain photosensitizers like riboflavin and HEPES, which, upon light exposure, generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Enoxacin reacts with these ROS at nearly diffusion-controlled rates (k ≈ 5.91 × 10⁹ L mol⁻¹ s⁻¹ for •OH), accelerating its degradation into inactive byproducts[5]. Validation Strategy: Wrap culture flasks in aluminum foil or use amber-tinted cultureware. A dark-incubated control must be run alongside your experiment to quantify the exact percentage of light-induced loss.

Part 2: Quantitative Data & Stability Metrics

Table 1: Physicochemical Properties of Enoxacin Gluconate
PropertyValueClinical / Experimental Implication
Molecular Weight 534.49 g/mol (Gluconate salt)Must account for salt mass when calculating molarity.
pKa Values ~5.31 (acidic), ~8.68 (basic)[4]Zwitterionic at pH 7.4; lowest solubility in standard media.
Aqueous Solubility ~3.43 g/L (in pure water)[4]Prone to precipitation if added directly as a neutral powder.
Log P -0.20[4]Moderate hydrophilicity; requires organic extraction for LC-MS.
Table 2: Impact of Media Components on Enoxacin Stability
Experimental ConditionPrimary Loss MechanismEstimated Bioavailability / Recovery
Dark + Cation-free Buffer (pH 5.0) None (Ideal Storage)> 98% (Stable for months at -80°C)
Dark + Standard DMEM (pH 7.4) Ca²⁺/Mg²⁺ Chelation40% - 60% reduction in free drug[2]
Light + Standard DMEM (pH 7.4) Photolysis + Chelation< 15% recovery after 24 hours[5]

Part 3: Visualizations of Mechanisms and Workflows

EnoxacinPathways Enox Enoxacin Gluconate (Active) Light UV / Visible Light Enox->Light Exposure Cations Ca2+ / Mg2+ Ions (in DMEM/RPMI) Enox->Cations Binding ROS ROS (•OH, 1O2) via Riboflavin Light->ROS Photosensitization Degrad1 Defluorination (C6) ROS->Degrad1 Degrad2 Piperazine Cleavage (C7) ROS->Degrad2 Inactive1 Photodegradation Products (Inactive) Degrad1->Inactive1 Degrad2->Inactive1 Chelate Enoxacin-Metal Chelate (Precipitate / Inactive) Cations->Chelate Complexation

Fig 1: Mechanistic pathways of enoxacin degradation via photolysis and metal ion chelation.

TroubleshootingWorkflow Start Enoxacin Instability Detected CheckPrecip Is there visible precipitation? Start->CheckPrecip YesPrecip Yes CheckPrecip->YesPrecip NoPrecip No CheckPrecip->NoPrecip pHCheck Check Media pH & Stock (Target: Avoid pH 6.0-8.5) YesPrecip->pHCheck LightCheck Are cultures exposed to light? NoPrecip->LightCheck ChelationCheck Check Ca2+/Mg2+ Levels (Use chelator-free media) pHCheck->ChelationCheck ProtectLight Use amber tubes & dark incubation LightCheck->ProtectLight Yes LCMS Perform LC-MS/MS to quantify degradation LightCheck->LCMS No

Fig 2: Step-by-step troubleshooting workflow for resolving enoxacin instability in vitro.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Enoxacin Gluconate Stock Solutions

Purpose: To bypass the zwitterionic precipitation zone and prevent premature photolysis.

  • Weighing: Accurately weigh the required mass of enoxacin gluconate powder in a dimly lit environment.

  • Acidic Solubilization: Dissolve the powder in 0.1 M HCl or a dilute acetic acid/gluconate buffer to achieve a final pH of ~4.5. Causality: At pH 4.5, the piperazinyl group is fully protonated, conferring a net positive charge that maximizes aqueous solubility and prevents aggregation.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter inside a dark biosafety cabinet. (Do not use nylon filters, as they may bind fluoroquinolones).

  • Storage: Aliquot immediately into amber microcentrifuge tubes to block UV/visible light. Store at -80°C. Thaw aliquots only once; discard any unused thawed portions.

Protocol 2: LC-MS/MS Quantification of Enoxacin Degradation in Media

Purpose: To accurately quantify the active free-fraction of enoxacin and identify degradation byproducts (e.g., defluorinated metabolites).

  • Sample Collection: Collect 100 µL of culture media at designated time points. Immediately transfer to amber tubes.

  • Protein Precipitation & De-chelation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Causality: The organic solvent precipitates media proteins, while the acidic environment disrupts enoxacin-metal chelates, ensuring total drug recovery rather than just the unbound fraction.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer the supernatant to amber autosampler vials. Inject 5 µL onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Detection: Monitor the specific MRM transitions for enoxacin (e.g., m/z 321 → 234). Include a dark-incubated, metal-free media sample as your 100% recovery baseline control.

References

  • Direct and indirect photolysis of the antibiotic enoxacin: kinetics of oxidation by reactive photo-induced species and simulations. Environmental Science and Pollution Research. 3

  • Buy Enoxiacin Gluconate - Physical and Chemical Properties. EvitaChem. 4

  • Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Pharmaceutics (MDPI). 2

  • UV Photodegradation of Enoxacin in Water: Kinetics and Degradation Pathways. Journal of Environmental Engineering (ASCE). 6

Sources

Optimization

optimizing HPLC mobile phase for enoxacin gluconate peak resolution

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I frequently encounter challenges related to the chromatographic behavior of fluoroquinolone antibiotics. Enoxacin gluconate, a second-generation fluoroquinolone, presents unique analytical hurdles due to its zwitterionic nature—containing both a basic piperazine ring and an acidic carboxylic acid group.

This guide is designed for researchers and drug development professionals to provide authoritative, field-proven troubleshooting strategies for optimizing mobile phase conditions, eliminating peak tailing, and ensuring robust peak resolution.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does enoxacin gluconate consistently exhibit severe peak tailing (Tf > 2.0) on standard C18 columns? A1: Enoxacin gluconate is characterized by a zwitterionic structure[1]. Peak tailing in reversed-phase HPLC is primarily caused by secondary ion-exchange interactions between the positively charged basic amine groups of enoxacin and the negatively charged, unreacted residual silanol groups (Si-O⁻) on the silica-based stationary phase[2],[3]. This creates a mixed-mode retention mechanism, leading to asymmetrical peak shapes and severe tailing[3].

Q2: How does mobile phase pH affect the resolution and peak shape of enoxacin gluconate? A2: The pH of the mobile phase dictates the ionization state of both the analyte and the silica stationary phase. Operating at a lower pH (typically 2.0–3.5) is critical[2]. At this acidic pH, the ionization of residual silanol groups on the silica column is significantly suppressed, converting them to neutral Si-OH[3]. This minimizes the electrostatic attraction between the column and the basic moieties of enoxacin gluconate, drastically reducing the tailing factor[2].

Q3: Even at pH 3.0, I am observing a tailing factor of 1.8. What additives can further improve peak symmetry? A3: If low pH alone is insufficient, the incorporation of a competing base, such as Triethylamine (TEA), is the most effective next step[4]. TEA acts as a silanol-masking agent. Because TEA is a small, highly basic molecule, it preferentially binds to any remaining active silanol sites on the stationary phase, effectively blocking the enoxacin gluconate molecules from interacting with them[3]. An optimal concentration of 0.6% to 1.5% (v/v) TEA in the aqueous buffer is usually sufficient to achieve a tailing factor below 1.5[2].

Q4: How should I select the buffer concentration to ensure method robustness? A4: Buffer concentration must be high enough to maintain the ionic strength and stabilize the pH, but low enough to prevent precipitation with organic modifiers. For fluoroquinolones like enoxacin, a phosphate buffer (NaH₂PO₄) concentration between 30 mM and 50 mM is optimal[2]. This range provides adequate buffering capacity to handle the zwitterionic nature of the drug while ensuring reproducible retention times across multiple injections[2].

Q5: Should I use Methanol or Acetonitrile as the organic modifier? A5: Acetonitrile (ACN) is generally preferred over methanol for fluoroquinolones because it provides lower backpressure, better baseline stability at low UV wavelengths, and sharper peaks due to lower mass transfer resistance[5]. However, methanol can be utilized if unique selectivity is required to resolve enoxacin from closely eluting degradation products, though it may slightly increase analysis time and peak width[4].

Part 2: Logical Troubleshooting Workflow

HPLC_Optimization Start Enoxacin Gluconate Peak Tailing (Tf > 2.0) CheckPH 1. Evaluate Mobile Phase pH Is pH between 2.5 - 3.5? Start->CheckPH AdjustPH Adjust pH with H3PO4 (Suppresses silanol ionization) CheckPH->AdjustPH No CheckTEA 2. Evaluate Additives Is TEA (0.6-1.5%) present? CheckPH->CheckTEA Yes AdjustPH->CheckTEA AddTEA Add Triethylamine (TEA) (Masks residual silanols) CheckTEA->AddTEA No CheckBuffer 3. Buffer Concentration Is NaH2PO4 30-50 mM? CheckTEA->CheckBuffer Yes AddTEA->CheckBuffer AdjustBuffer Optimize Buffer to 30-40 mM (Maintains ionic strength) CheckBuffer->AdjustBuffer No Success Optimal Peak Shape (Tf < 1.5, Rs > 2.0) CheckBuffer->Success Yes AdjustBuffer->Success

Figure 1: Troubleshooting workflow for resolving enoxacin gluconate peak tailing in HPLC.

Part 3: Quantitative Optimization Matrix

Use the following empirically derived parameters to establish your baseline method.

ParameterEvaluated RangeOptimal TargetMechanistic Effect on Chromatography
pH 2.0 – 6.02.5 – 3.5 Suppresses silanol ionization (Si-O⁻ → Si-OH); reduces tailing factor to <1.5[2],[3].
Triethylamine (TEA) 0.0% – 2.0%0.6% – 1.5% Competes for active silanol sites; minimizes peak asymmetry and mixed-mode retention[2],[4].
Phosphate Buffer 10 mM – 60 mM30 mM – 50 mM Maintains ionic strength; stabilizes retention time and prevents peak splitting[2].
Organic Modifier 10% – 40% ACN15% – 20% ACN Controls retention factor (k'); improves resolution from structurally similar impurities[5].
Column Temp. 20°C – 45°C25°C – 30°C Enhances mass transfer kinetics; prevents peak fronting associated with low temperatures[5],[3].

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the ionic strength and pH before organic modifier addition, we prevent buffer precipitation and ensure consistent silanol masking.

Objective: Formulate a robust mobile phase to achieve a tailing factor (Tf) ≤ 1.5 and theoretical plates (N) > 2000 for enoxacin gluconate.

Step-by-Step Methodology:
  • Buffer Preparation (Aqueous Phase): Weigh 4.80 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water to achieve a 40 mM concentration.

    • Causality: 40 mM provides sufficient buffering capacity to maintain the ionization state of the zwitterionic enoxacin without risking precipitation when mixed with organic solvents[2].

  • Addition of Silanol Blocker: Add 10.0 mL (1.0% v/v) of Triethylamine (TEA) to the aqueous buffer.

    • Causality: TEA acts as a competing base, aggressively binding to active silanol sites on the stationary phase to prevent secondary interactions with enoxacin's basic piperazine ring[3].

  • pH Adjustment: Titrate the solution dropwise with concentrated Orthophosphoric acid (H₃PO₄) under continuous stirring until the pH reaches exactly 3.0 ± 0.1.

    • Causality: A pH of 3.0 suppresses the ionization of residual silanols (pKa ~3.5-4.5), neutralizing the stationary phase surface and minimizing electrostatic drag on the analyte[2],[3].

  • Filtration and Degassing: Filter the adjusted buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane filter. Sonicate for 10 minutes to degas the solvent and prevent bubble formation in the pump heads.

  • Mobile Phase Blending: Combine the aqueous buffer with Acetonitrile (ACN) in an 82:18 (v/v) ratio, or configure the HPLC quaternary pump to deliver this isocratic blend.

    • Causality: ACN provides superior mass transfer kinetics compared to methanol, resulting in sharper peaks and lower column backpressure[4].

  • System Suitability Testing (Self-Validation Checkpoint): Inject a 10 µg/mL standard of enoxacin gluconate onto an end-capped C18 column.

    • Validation Criteria: The method is validated for routine use only if the Tailing Factor (Tf) is between 0.9 and 1.5, and the Resolution (Rs) from known impurities is ≥ 2.0. If Tf > 1.5, the system fails validation; verify the mobile phase pH meter calibration and consider increasing TEA to 1.5%.

Sources

Troubleshooting

Technical Support Center: Mitigating Enoxacin Gluconate Off-Target Cytotoxicity in Mammalian Cells

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers in troubleshooting the off-target cytotoxic effects of Enoxacin Gluconate (ENX) in mammalian...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers in troubleshooting the off-target cytotoxic effects of Enoxacin Gluconate (ENX) in mammalian cell culture. While ENX is a potent bacterial topoisomerase II inhibitor, its application in mammalian systems—such as an RNAi enhancer or a CRISPR-Cas9 modulator—is frequently confounded by unintended cellular toxicity.

This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to help you isolate your experimental variable from ENX's off-target noise.

Part 1: Mechanistic FAQs – Understanding the "Why"

Q: Why does Enoxacin Gluconate exhibit high cytotoxicity in mammalian cells compared to other fluoroquinolones? A: Unlike most fluoroquinolones, ENX acts as a Small-Molecule Enhancer of microRNA (SMER). It physically binds to the TAR RNA-binding protein 2 (TRBP), stabilizing the TRBP-DICER complex and hyperactivating the maturation of miRNAs[1]. Because many of these upregulated miRNAs function as tumor suppressors, ENX induces profound G2/M cell cycle arrest and apoptosis[2]. Furthermore, ENX triggers the accumulation of Reactive Oxygen Species (ROS), leading to early oxidative stress and DNA damage responses (DDR) independent of its RNAi activity[3].

Pathway ENX Enoxacin Gluconate TRBP TRBP Binding ENX->TRBP High Affinity (Kd ~94nM) ROS ROS Generation ENX->ROS Dose-dependent DICER DICER Stabilization TRBP->DICER Complex Formation OxStress Oxidative Stress ROS->OxStress Glutathione Depletion miRNA miRNA Maturation DICER->miRNA Processing Enhancement Apoptosis Apoptosis & Cell Cycle Arrest miRNA->Apoptosis Tumor Suppressor Activation OxStress->Apoptosis DNA Damage Response

Fig 1. Dual off-target pathways of Enoxacin Gluconate leading to mammalian cell cytotoxicity.

Q: Can I separate ENX's RNAi-enhancing properties from its oxidative cytotoxicity? A: Yes. The causality of ENX's effects is bifurcated. TRBP-binding occurs at relatively low concentrations (e.g., enhancing siRNA/miRNA production at ~20-30 µM)[4], whereas severe oxidative stress and ROS-mediated tendinopathy/cytotoxicity typically require higher concentrations (>50-100 µM) or prolonged exposure (>72 hours)[3]. By strictly titrating the dose and employing ROS scavengers, you can isolate the RNAi-enhancing effect.

Part 2: Troubleshooting Guide – Mitigating Cytotoxicity In Vitro

Issue 1: Acute Cell Death within 24–48 Hours
  • Symptom: Rapid decline in cell viability, detachment of adherent cells, and morphological rounding.

  • Causality: High doses of ENX (>100 µM) induce acute oxidative stress, depleting reduced glutathione and causing mitochondrial dysfunction before RNAi effects fully manifest[3].

  • Solution: Co-treat cultures with an antioxidant such as N-acetylcysteine (NAC) at 5 mM. If studying CRISPR modulation, restrict ENX concentration to ≤20 µM, which has been shown to effectively tune sgRNA specificity without triggering acute cell death[5].

Issue 2: Confounding Gene Silencing Results
  • Symptom: Control cells treated with ENX alone show significant changes in target protein expression.

  • Causality: ENX globally upregulates endogenous miRNAs by increasing TRBP-pre-miRNA affinity[1]. If your gene of interest is a target of these endogenous miRNAs, ENX will artificially suppress it.

  • Solution: Utilize TRBP-impaired mutant cell lines (e.g., specific HCT-116 mutants) as a negative control. TRBP-impaired cells exhibit a 2-fold increase in ENX resistance (EC50) and do not undergo ENX-induced cell cycle arrest[1].

Part 3: Quantitative Data & Benchmarking

To properly benchmark your experiments, refer to the following quantitative thresholds synthesized from authoritative cytotoxicity and biophysical studies:

Cell Line / TargetAssay TypeENX ConcentrationObserved EffectCausality / Mechanism
TRBP Protein SPR Binding~94 nM ( Kd​ )Increased TRBP-pre-miRNA affinityDirect physical interaction[4]
HEK-293T CRISPR Modulation20 µMReduced off-target CRISPR editingEnhanced artificial miRNA (amiRNA) processing[5]
HCT-116 (WT) Cell Viability~40 µg/mL (124 µM)50% Growth Inhibition ( IC50​ )Global tumor-suppressor miRNA upregulation[4]
HCT-116 (TRBP Mut) Cell Viability~80 µg/mL (248 µM)2-fold increase in IC50​ Loss of TRBP-dependent miRNA processing[1]
Tendon Cells ROS / Alamar Blue100 µM - 1.0 mM>200% ROS increase; 80% redox decreaseAcute oxidative stress and glutathione depletion[3]

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify that cytotoxicity mitigation does not interfere with ENX's intended experimental function.

Protocol 1: Enoxacin Dose Optimization & ROS Mitigation Workflow

Step 1: Cell Seeding and Pre-treatment

  • Seed mammalian cells (e.g., HEK-293T or A549) in a 96-well plate at 1×104 cells/well. Incubate overnight.

  • Validation Control: Pre-treat half the wells with 5 mM N-acetylcysteine (NAC) for 1 hour to scavenge baseline ROS.

Step 2: Enoxacin Titration

  • Prepare a fresh stock of Enoxacin Gluconate in 0.05 N HCl (vehicle)[3].

  • Treat cells with a logarithmic titration of ENX: 0, 1, 10, 20, 50, and 100 µM.

  • Include a vehicle-only control (0.005 N HCl final concentration) to rule out solvent toxicity.

Step 3: Dual-Assay Readout (24h and 72h)

  • ROS Quantification (24h): Add 10μM 2,7-dichlorofluorescein diacetate (DCFDA) for 30 mins. Read fluorescence (Ex/Em: 495/529 nm).

  • Viability (72h): Replace media and add Alamar Blue reagent (10% v/v). Incubate for 2 hours and read fluorescence (Ex/Em: 560/590 nm).

  • Causality Check: If NAC restores viability at 50 µM ENX, the primary driver of death was oxidative stress, not RNAi hyperactivation.

Protocol 2: Validating TRBP-Dependent vs. Independent Cytotoxicity

To prove that your observed cellular phenotype is due to your specific experimental manipulation and not ENX's global miRNA enhancement.

Step 1: Transfection

  • Transfect cells with a synthetic precursor miRNA (pre-miRNA) or amiRNA targeting a reporter gene (e.g., GFP)[4].

Step 2: ENX Application

  • Apply the optimized ENX dose (e.g., 20 µM) determined from Protocol 1.

Step 3: RT-qPCR Validation

  • Extract total RNA after 48 hours.

  • Perform stem-loop RT-qPCR for both the mature amiRNA and an endogenous control miRNA (e.g., miR-16).

  • Self-Validation: ENX should increase the mature/precursor ratio of the amiRNA. If endogenous miR-16 also spikes >3-fold, the ENX dose is too high and is causing global TRBP hyperactivation, which will lead to confounding cytotoxicity[2].

Workflow Step1 Step 1: ENX Titration (1 - 100 µM) Step2 Step 2: ROS Scavenging (+/- 5mM NAC) Step1->Step2 Step3 Step 3: Viability Assay (Alamar Blue at 72h) Step2->Step3 Decision Viability > 90%? Step3->Decision Proceed Step 4: Target Validation (miRNA RT-qPCR) Decision->Proceed Yes Retitrate Reduce ENX Dose or Increase NAC Decision->Retitrate No Retitrate->Step1 Iterate

Fig 2. Self-validating experimental workflow for Enoxacin dose optimization and cytotoxicity mitigation.

Part 5: References

1.1[1] 2.4[4] 3.2[2] 4.3[3] 5. 5[5]

Sources

Optimization

Enoxacin Gluconate Photostability &amp; UV Degradation Prevention: Technical Support Center

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulators, and analytical chemists navigate the complex photochemistry of enoxacin gluconate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulators, and analytical chemists navigate the complex photochemistry of enoxacin gluconate. Fluoroquinolones are notoriously sensitive to UV-A and visible light, which can compromise both the efficacy and safety of your formulations.

This guide moves beyond basic protocols. It explains the causality behind degradation mechanisms and provides self-validating experimental workflows to ensure your analytical data is robust, reproducible, and regulatory-compliant.

Section 1: The Mechanistic Causality of Enoxacin Photodegradation

Before troubleshooting formulation failures, we must understand the fundamental "why" behind the degradation. Enoxacin absorbs strongly in the UV-A region (λmax ≈ 340 nm). When a photon is absorbed, the molecule enters an excited singlet state, which rapidly undergoes intersystem crossing to a highly reactive triplet state.

From here, degradation occurs via two parallel pathways:

  • Direct Photolysis: The excited enoxacin molecule undergoes homolytic bond cleavage, most commonly resulting in defluorination at the C-6 position or decarboxylation[1].

  • Indirect Photolysis: The triplet state transfers energy to dissolved oxygen, generating Reactive Oxygen Species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These ROS aggressively attack the electron-rich piperazine ring, leading to ring cleavage and the formation of geminal diols[2].

Enoxacin_Photodegradation Enox Enoxacin Gluconate (Ground State) Excited Excited States (1ENO* / 3ENO*) Enox->Excited Excitation UV UV-A / Sunlight (λ > 290 nm) UV->Enox Photon Absorption ROS Reactive Oxygen Species (•OH, 1O2) Excited->ROS Energy Transfer to O2 Product1 Defluorination (m/z 302) Excited->Product1 Direct Photolysis Product2 Piperazine Cleavage (m/z 284) Excited->Product2 Direct Cleavage ROS->Product2 Indirect Oxidation Product3 Geminal Diol (m/z 256) ROS->Product3 Advanced Oxidation

Mechanistic pathways of enoxacin photodegradation via direct photolysis and ROS.

Section 2: Troubleshooting FAQs

Q1: My enoxacin gluconate solutions show rapid titer loss during benchtop handling. How do I differentiate between hydrolysis and photolysis? A: Enoxacin is chemically stable against hydrolysis at neutral pH. If you observe degradation during standard handling, it is almost certainly photolytic. Causality & Validation: To differentiate, you must run a self-validating control. Prepare your solution and immediately split it: wrap one volumetric flask entirely in aluminum foil (Dark Control) and leave the other exposed to ambient lab light. Analyze both via LC-MS. If the degradation is photolytic, the Dark Control will show >99% recovery, while the exposed sample will reveal specific photoproducts. Look for a mass shift from m/z 321 (enoxacin) to m/z 302 (defluorination) or m/z 256 (geminal diol formation)[1].

Q2: How does the pH of my formulation buffer affect enoxacin's UV stability? A: pH drastically alters the molecule's photostability due to its speciation. Enoxacin has two pKa values (~6.0 and 8.5). At pH 7, it exists primarily as a zwitterion. Causality: The zwitterionic form exhibits the highest reactivity with hydroxyl radicals (k = 1.4 × 10¹⁰ L mol⁻¹ s⁻¹) and singlet oxygen[3]. Formulating at a slightly acidic pH (e.g., pH 4.5) protonates the piperazine ring. This reduces the electron density on the nitrogen atoms, making them less susceptible to electrophilic attack by ROS, thereby slowing down indirect photolysis.

Q3: What formulation and packaging strategies actually prevent UV degradation without altering bioavailability? A: Protection must occur at multiple levels to ensure biological activity is maintained[4]:

  • Primary Packaging: Use Type I amber glass vials. Amber glass contains iron and sulfur oxides that absorb light below 400 nm, perfectly shielding enoxacin’s ~340 nm absorption peak.

  • Excipient Shielding: For solid oral dosage forms (tablets), incorporate UV opacifiers like Titanium Dioxide (TiO₂) in the film coating.

  • Antioxidant Addition: Since indirect photolysis relies on ROS, adding water-soluble free-radical scavengers (e.g., sodium metabisulfite or ascorbic acid) quenches the photo-induced oxidation of the piperazine ring before it degrades the API[5].

Section 3: Quantitative Data on Enoxacin Photostability

To aid in your LC-MS method development and kinetic modeling, the following table summarizes the critical quantitative parameters of enoxacin photodegradation.

Table 1: Kinetic Parameters and Major Photoproducts of Enoxacin

Parameter / PhotoproductValue / m/zMechanistic Significance
Reaction Rate with •OH (k) 1.4 × 10¹⁰ L mol⁻¹ s⁻¹Indicates near diffusion-controlled indirect photolysis at pH 7[3].
Reaction Rate with ¹O₂ (k) 3.9 × 10⁶ L mol⁻¹ s⁻¹Highlights the high susceptibility of the piperazine ring to singlet oxygen[3].
Defluorinated Adduct m/z 302Product of direct photolytic C-F bond cleavage[1].
Piperazine Cleavage Product m/z 284Result of ROS attack on the secondary amine of the piperazine ring[1].
Geminal Diol Derivative m/z 256Advanced oxidation product following quinone reduction[1].

Section 4: Standardized Experimental Protocols

To ensure regulatory compliance and scientific rigor, use the following self-validating protocols for assessing the photostability of your enoxacin gluconate formulations.

Protocol 1: ICH Q1B Compliant Photostability Testing Workflow

Objective: To quantify the intrinsic photostability of enoxacin formulations and identify degradation products under standardized UV/Vis exposure.

Step 1: Sample Preparation & Self-Validation Setup

  • Prepare the enoxacin gluconate formulation at the target clinical concentration (e.g., 2 mg/mL in aqueous buffer).

  • Crucial Causality Step: Aliquot the sample into two identical quartz vials (quartz is transparent to UV). Wrap one vial completely in aluminum foil. This is your "Dark Control." The Dark Control validates that any observed degradation in the exposed vial is strictly due to photons, not thermal or hydrolytic instability.

Step 2: Actinometry (Calibration)

  • Do not rely solely on the photostability chamber's digital output. Prepare a 2% w/v aqueous solution of Quinine Monohydrochloride.

  • Place the quinine solution alongside your samples.

  • Causality: Quinine degrades at a known, predictable rate under UV light. Measuring its absorbance change at 400 nm ensures your samples actually received the required photon dose, accounting for any UV bulb degradation over time.

Step 3: Irradiation

  • Place both the Exposed and Dark Control vials in an ICH Q1B compliant photostability chamber.

  • Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter (Wh/m²) of UV-A energy (320-400 nm).

  • Maintain the chamber temperature at 25°C to prevent thermal degradation from confounding the results.

Photostability_Workflow Start Enoxacin Formulation Split Aliquot Samples Start->Split Dark Dark Control (Foil Wrapped) Split->Dark Exposed Exposed Sample (Quartz Vial) Split->Exposed Chamber ICH Q1B Chamber (1.2M lux-hr + 200 Wh/m²) Dark->Chamber Exposed->Chamber LCMS LC-MS/MS Analysis Chamber->LCMS Validate Self-Validation: Dark Recovery > 99%? LCMS->Validate

Self-validating ICH Q1B photostability experimental workflow for formulations.

Protocol 2: LC-MS/MS Quantification and Photoproduct Identification

Objective: To separate enoxacin from its photoproducts and confirm degradation mechanisms.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Prepare Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

Step 2: Chromatographic Separation

  • Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Causality: Enoxacin and its photoproducts have varying polarities. A gradient elution (e.g., 5% to 60% B over 10 minutes) ensures that the highly polar geminal diol elutes early, while the less polar defluorinated adducts elute later, preventing ion suppression in the MS source.

Step 3: Mass Spectrometry Detection

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Monitor the primary transitions: m/z 321 → 303 (Enoxacin), m/z 302 (Defluorination), m/z 284 (Piperazine cleavage), and m/z 256 (Geminal diol).

Step 4: Self-Validation (System Suitability)

  • Inject a known standard mix before and after the sample sequence. The relative standard deviation (RSD) of the enoxacin peak area must be <2.0% to validate that the instrument sensitivity did not drift during the run.

References

  • Mechanism of UV photodegradation of fluoroquinolone antibiotic ciprofloxacin in aqueous solutions. nih.gov (Chemosphere). 5

  • UV Photodegradation of Enoxacin in Water: Kinetics and Degradation Pathways. Journal of Environmental Engineering (ASCE Library). 1

  • Direct and indirect photolysis of the antibiotic enoxacin: kinetics of oxidation by reactive photo-induced species and simulations. nih.gov (Environmental Science and Pollution Research). 3

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy (ASM Journals).4

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Resolving Peak Tailing in Enoxacin Gluconate Chromatography

Welcome to the advanced analytical support center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges with Enoxacin Gluconate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced analytical support center. This guide is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges with Enoxacin Gluconate .

Enoxacin is a second-generation fluoroquinolone antibiotic. Its molecular structure is amphoteric, containing both an acidic carboxylic acid moiety and a highly basic piperazine ring. This dual nature makes enoxacin notoriously susceptible to secondary interactions with stationary phase matrices, manifesting as severe peak tailing, loss of theoretical plates, and poor resolution. This guide provides field-proven, mechanistically grounded solutions to optimize your High-Performance Liquid Chromatography (HPLC) workflows.

Diagnostic Workflow for Peak Tailing

Before altering your method, follow this logical progression to identify and eliminate the root cause of peak asymmetry.

TroubleshootingWorkflow Start Enoxacin Peak Tailing Detected (TF > 1.5) CheckCol Is the Column Type-B Silica or BEH? Start->CheckCol ChangeCol Switch to End-capped or Hybrid (BEH) C18 CheckCol->ChangeCol No CheckPH Is Mobile Phase pH < 3.0? CheckCol->CheckPH Yes ChangeCol->CheckPH AdjustPH Adjust pH to 2.5-3.0 (e.g., 20mM Phosphate) CheckPH->AdjustPH No AddTEA Add Silanol Suppressor (5mM Triethylamine) CheckPH->AddTEA Yes, but still tailing Success Symmetrical Peak Achieved (TF ≤ 1.2) AdjustPH->Success AddTEA->Success

Logical workflow for diagnosing and resolving enoxacin gluconate peak tailing in HPLC.

Frequently Asked Questions (Mechanistic Deep Dive)

Q1: Why does enoxacin gluconate exhibit persistent peak tailing on standard C18 columns?

A: Peak tailing in basic analytes like enoxacin is primarily driven by unwanted secondary interactions between the analyte and the stationary phase[1]. While the primary retention mechanism is hydrophobic partitioning with the C18 ligands, enoxacin's basic piperazine nitrogen (which is protonated and positively charged under most conditions) undergoes a secondary cation-exchange interaction with uncapped, unreacted silanol groups on the silica surface[1]. Because older "Type A" silica contains metal impurities that increase silanol acidity, these groups become ionized (negatively charged), causing the enoxacin molecules to "stick" and elute slowly, forming a tail. To resolve this, modern methods require high-purity "Type B" silica, heavily end-capped columns, or Bridged Ethylene Hybrid (BEH) particles that physically shield active silanols[1][2].

Q2: How does mobile phase pH manipulate enoxacin peak shape, and what is the optimal range?

A: Mobile phase pH is the most critical variable in fluoroquinolone chromatography. At a neutral pH, silica silanols are fully deprotonated (anionic), maximizing unwanted ionic interactions with the basic piperazine ring. By lowering the mobile phase pH to approximately 2.5–3.0 , the silanol species become protonated and non-ionized[1][3]. While the basic piperazine ring of enoxacin remains protonated at this low pH, the suppression of the surface silanol species effectively shuts down the cation-exchange mechanism, mitigating the degree of peak tailing[1].

Q3: When should I use amine modifiers or ion-pairing agents, and what are the trade-offs?

A: If low pH and end-capped columns do not sufficiently reduce the Tailing Factor (TF), you can introduce mobile phase additives:

  • Silanol Suppressors (e.g., Triethylamine - TEA): Adding 5 mM TEA introduces a competing base into the system. TEA aggressively associates with any residual anionic silanol groups, blocking enoxacin from interacting with those sites[3]. Trade-off: Aggressive amine modifiers can accelerate the hydrolysis of the stationary phase and end-capping reagents, potentially shortening column lifespan[3].

  • Ion-Pairing Agents (e.g., 0.1% Trifluoroacetic Acid - TFA): TFA serves a dual purpose. It lowers the pH to ~2.0 (neutralizing silanols) and acts as an ion-pairing reagent that binds to the positive charges on the basic analyte, masking them from the stationary phase[2].

Quantitative Troubleshooting Matrix

The following table summarizes the expected chromatographic outcomes when applying different chemical interventions to an enoxacin gluconate separation.

Chromatographic ConditionPrimary Mechanism of ActionExpected Tailing Factor (TF)Resolution & Peak Impact
Unbuffered Water (pH ~6.0) / Standard C18 Unsuppressed silanol ionization; strong cation exchange with piperazine.> 2.0 Poor; severe peak broadening and integration failure.
20 mM Phosphate Buffer (pH 2.5) Protonation and neutralization of acidic surface silanols.1.3 - 1.5 Improved; sharper peaks, reliable integration.
0.1% TFA in Aqueous/Organic (pH ~2.0) Silanol neutralization combined with analyte ion-pairing.1.1 - 1.3 Excellent; highly symmetrical peaks.
5 mM TEA + Phosphate Buffer (pH 2.5) Competitive binding to residual active silanols by a stronger base.1.0 - 1.2 Excellent; optimal symmetry (Note: May reduce column longevity).

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, utilize the following self-validating protocol to optimize enoxacin gluconate peak symmetry. This method builds causality into each step, ensuring you only apply the minimum necessary chemical modification to your mobile phase.

Protocol: Optimizing Enoxacin Gluconate Peak Symmetry via pH and Ion-Pairing

Phase 1: Baseline System Suitability Evaluation

  • Preparation: Prepare a 50 µg/mL enoxacin gluconate standard in a diluent matching your initial mobile phase.

  • Execution: Inject 10 µL onto a high-purity, end-capped C18 column (e.g., Waters BEH C18 or Phenomenex Kinetex XB-C18) using an unbuffered mobile phase (e.g., Water/Acetonitrile).

  • Validation Checkpoint: Calculate the Tailing Factor (TF) at 5% peak height.

    • If TF ≤ 1.2: System is optimized.

    • If TF > 1.2: Proceed to Phase 2.

Phase 2: pH Suppression Mechanism

  • Buffer Preparation: Prepare Mobile Phase A consisting of a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate Mobile Phase A with dilute phosphoric acid until the pH reaches exactly 2.5. (Causality: This ensures silica silanols, which have a pKa of ~3.5-4.5, remain fully protonated and neutral).

  • Execution: Run the gradient or isocratic method using the pH 2.5 buffer and HPLC-grade Acetonitrile.

  • Validation Checkpoint: Inject the standard and calculate TF.

    • If TF ≤ 1.2: The method is validated. Document parameters.

    • If TF > 1.2: Residual silanol activity is still present. Proceed to Phase 3.

Phase 3: Competitive Binding / Ion-Pairing Implementation

  • Modification: Choose one of the following based on your detector compatibility (Note: Phosphate and TEA are not MS-compatible; TFA is MS-compatible but causes ion suppression):

    • Option A (UV Detection): Add 5 mM Triethylamine (TEA) to Mobile Phase A, then re-adjust the pH back to 2.5.

    • Option B (LC-MS/UV Detection): Replace the phosphate buffer entirely. Use 0.1% Trifluoroacetic Acid (TFA) in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

  • Execution & Equilibration: Flush the column with 20 column volumes (CV) of the new mobile phase to ensure complete ion-pairing equilibrium.

  • Final Validation Checkpoint: Inject the standard. The competitive binding of TEA or the ion-pairing of TFA will yield a TF ≤ 1.2. Document the final parameters as your validated, stability-indicating method.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks chromatographyonline.com URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes phenomenex.com URL:[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 waters.com URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Enoxacin Gluconate Dosing in Murine Infection Models

Welcome to the Technical Support Center for Enoxacin Gluconate in vivo applications. This guide provides drug development professionals and application scientists with field-proven methodologies, pharmacokinetic (PK) rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enoxacin Gluconate in vivo applications. This guide provides drug development professionals and application scientists with field-proven methodologies, pharmacokinetic (PK) rationales, and troubleshooting protocols for murine infection models.

Part 1: The Causality of Enoxacin Pharmacokinetics (The "Why")

To design an effective murine protocol, researchers must understand the fundamental differences in enoxacin metabolism between humans and mice. Enoxacin is a second-generation fluoroquinolone that eradicates bacteria by 1[1]. Interestingly, it also acts as a 2 maturation via TRBP binding, an off-target effect frequently leveraged in oncology models[2].

When translating dosing to mice, the elimination half-life is significantly shorter—3 compared to4[3][4]. Because fluoroquinolone efficacy is driven by the AUC/MIC (Area Under the Curve / Minimum Inhibitory Concentration) ratio, the rapid clearance in mice necessitates 5 (e.g., q8h or q12h) to maintain therapeutic exposure[5]. The gluconate salt form is specifically utilized in these models to enhance aqueous solubility, preventing precipitation at the injection site during subcutaneous administration.

Part 2: Quantitative Data & PK Parameters

Table 1: Comparative Pharmacokinetics of Enoxacin (Human vs. Murine)

ParameterHuman (Normal Renal Function)Murine (CF-1 / CD1 Mice)Causality / Impact on Model
Half-life (t1/2) 4.5 - 6.0 hours2.2 - 2.8 hoursRequires more frequent fractionated dosing in mice to maintain AUC24/MIC targets.
Bioavailability (PO) ~89 - 90%Variable (Diet dependent)Fasting recommended before PO; SC preferred for strict PK control.
Clearance 4.95 mL/min/kg> 15 mL/min/kgRapid murine renal filtration necessitates higher mg/kg absolute doses.
Protein Binding 35 - 40%27 - 40%Similar free-drug fraction allows direct MIC translation between species.
Part 3: Standardized Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model (PK/PD Optimization)

This protocol isolates the drug's direct bactericidal effect from the host's immune response.

  • Immunosuppression: Inject mice intraperitoneally (IP) with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection) to induce profound neutropenia.

  • Inoculation: Inject 0.1 mL of bacterial suspension (e.g., S. aureus or P. aeruginosa, ~10^6 CFU/mL) directly into the posterior thigh muscle of each mouse.

  • Incubation: Allow 2 hours for the infection to establish and enter the logarithmic growth phase.

  • Dosing (Enoxacin Gluconate): Administer enoxacin gluconate subcutaneously (SC). For dose-fractionation studies to determine AUC/MIC targets, administer total daily doses ranging from 10 to 160 mg/kg/day, divided into q6h, q12h, or q24h regimens.

  • Harvest & Analysis: At 24 hours post-dosing, euthanize the mice. Excise the thigh muscle, homogenize in cold sterile saline, and plate serial dilutions on agar to determine the remaining CFU/thigh.

Self-Validating Checkpoint: Harvesting a subset of control mice at t=0 (immediately post-incubation) validates the baseline CFU load. Comparing this to the t=24h untreated controls confirms logarithmic bacterial growth, ensuring that any CFU reduction in the treated group is strictly due to the enoxacin dosing regimen, not host clearance.

Protocol 2: Preparation of Enoxacin Gluconate for SC Injection
  • Weighing: Weigh the required mass of enoxacin gluconate powder. (Ensure you account for the mass of the gluconate salt when calculating the active enoxacin base equivalent).

  • Dissolution: Dissolve in sterile 0.9% NaCl or 5% Dextrose. The gluconate moiety provides superior solubility compared to the free base. Do not use diluents containing multivalent cations (e.g., Mg2+, Ca2+).

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter in a biosafety cabinet.

Self-Validating Checkpoint: Visual inspection of the syringe against a dark background confirms the absence of micro-precipitates. A pre- and post-filtration HPLC assay of the dosing solution validates that the active pharmaceutical ingredient (API) was not lost during sterilization.

Part 4: Visualizing the Mechanisms and Workflows

MOA cluster_bacterial Bacterial Infection Pathway cluster_host Host Modulation (SMER) Enox Enoxacin Gluconate Gyrase DNA Gyrase & Topo IV Enox->Gyrase Inhibits TRBP TRBP Binding Enox->TRBP Binds DNA DNA Replication Halt Gyrase->DNA Induces breaks Death Bacterial Cell Death DNA->Death Bactericidal DICER Enhanced DICER Activity TRBP->DICER Recruits miRNA miRNA Maturation DICER->miRNA Processes

Dual mechanism of Enoxacin Gluconate: Antibacterial DNA gyrase inhibition and Host miRNA modulation.

Workflow Inoculation 1. Bacterial Inoculation (Thigh/Systemic) Incubation 2. Incubation (2 hours) Inoculation->Incubation Dosing 3. Enoxacin Admin (SC/PO Fractionated) Incubation->Dosing Sampling 4. PK/PD Sampling (Blood & Tissue) Dosing->Sampling Analysis 5. CFU Count & HPLC Analysis Sampling->Analysis

Step-by-step workflow for evaluating Enoxacin Gluconate efficacy in murine infection models.

Part 5: Troubleshooting & FAQs

Q: My mice are showing signs of neurotoxicity (seizures/tremors) immediately after IV administration. What is causing this? A: Fluoroquinolones, including enoxacin, are known to6 by acting as GABA-A receptor antagonists[6]. In mice, rapid IV bolus administration causes a sharp Cmax spike that penetrates the blood-brain barrier. Solution: Switch to Subcutaneous (SC) administration to blunt the Cmax while preserving the total AUC, or administer the IV dose as a slow infusion over 10-15 minutes.

Q: We administered enoxacin orally (PO) via drinking water, but the efficacy was highly variable. Why? A: Enoxacin absorption is severely decreased by7 often present in standard tap water or rodent chow[7]. Furthermore, sick mice consume less water, leading to sub-therapeutic dosing. Solution: Switch to SC injections for guaranteed systemic delivery, as studies demonstrate8[8].

Q: How do I adjust the dosing if my murine model involves renal impairment? A: Enoxacin is 7[7]. In models with induced renal failure (e.g., uranyl nitrate-induced), the elimination half-life increases drastically. Solution: If creatinine clearance falls below the murine equivalent of 30 mL/min, you must 9 to prevent lethal accumulation of the drug and its oxo-metabolite[9].

Part 6: References

1.[8] Efficacy of Enrofloxacin in a Mouse Model of Sepsis - PMC. National Institutes of Health (NIH).[Link] 2.[6] ENOXACIN GLUCONATE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[Link] 3.[4] Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers - PubMed. National Institutes of Health (NIH).[Link] 4.[2] The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives - PMC. National Institutes of Health (NIH).[Link] 5.[7] Enoxacin | Johns Hopkins ABX Guide. Johns Hopkins Medicine.[Link] 6.[3] Pharmacokinetics of AT-2266 administered orally to mice, rats, dogs, and monkeys. National Institutes of Health (NIH).[Link] 7.[9] Pharmacokinetics of enoxacin and its oxometabolite following intravenous administration to patients with different degrees of renal impairment - PubMed. National Institutes of Health (NIH).[Link] 8.[1] What is the mechanism of Enoxacin? - Patsnap Synapse. Patsnap.[Link] 9.[5] Pharmacokinetics/pharmacodynamics of antofloxacin hydrochloride in a neutropenic murine thigh model of Staphylococcus aureus infection. AME Groups.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: Enoxacin Gluconate vs. Enoxacin Base

For researchers and drug development professionals evaluating fluoroquinolone antibiotics, the choice of active pharmaceutical ingredient (API) physical form is a critical determinant of assay reliability. Enoxacin is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals evaluating fluoroquinolone antibiotics, the choice of active pharmaceutical ingredient (API) physical form is a critical determinant of assay reliability. Enoxacin is a potent, broad-spectrum fluoroquinolone that eradicates bacteria by inhibiting DNA replication[1]. However, it is commercially and experimentally available in two primary forms: the free base and the gluconate salt (enoxacin gluconate)[2].

While both forms deliver the identical active pharmacophore to bacterial targets, their divergent physicochemical properties profoundly impact in vitro assay design, stock solution stability, and apparent efficacy in high-concentration models. This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their performance differences and providing self-validating protocols for rigorous in vitro testing.

Molecular Rationale: Base vs. Salt Formulations

Enoxacin functions by penetrating the bacterial cell envelope and binding to DNA gyrase (topoisomerase II) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[1][3]. This binding halts DNA replication, transcription, and repair, leading to rapid bactericidal action[1].

The fundamental difference between the two forms lies in their solubility dynamics:

  • Enoxacin Base: Like many fluoroquinolones, the free base is zwitterionic. At physiological pH (7.2–7.4), it exhibits poor aqueous solubility. Preparing concentrated in vitro stock solutions requires the addition of dilute acids, bases (e.g., 0.1 M NaOH), or organic solvents like Dimethyl Sulfoxide (DMSO).

  • Enoxacin Gluconate: This form is compounded with D-gluconic acid[2]. The protonation of the basic piperazine ring by gluconic acid disrupts the zwitterionic crystal lattice, drastically increasing aqueous solubility[4]. This allows for the direct dissolution of the drug in water or biological buffers without the need for potentially cytotoxic co-solvents.

MOA cluster_0 Physicochemical State E_Base Enoxacin Base (Low Aqueous Sol.) Sol Dissolved Active Moiety (Enoxacin) E_Base->Sol Slow/Solvent Dep. E_Gluc Enoxacin Gluconate (High Aqueous Sol.) E_Gluc->Sol Rapid (Aqueous) Membrane Bacterial Porins (Membrane Penetration) Sol->Membrane Target DNA Gyrase & Topo IV Inhibition Membrane->Target Death Bactericidal Effect (DNA Rep. Halted) Target->Death

Fig 1. Dissolution and mechanism of action pathways for enoxacin formulations.

Physicochemical and Pharmacodynamic Parity

To design accurate comparative studies, researchers must account for the molecular weight differences between the two forms. A common point of failure in in vitro efficacy testing is the failure to perform equimolar conversions. Because enoxacin gluconate includes the mass of the gluconate counterion, 1.61 mg of enoxacin gluconate is required to yield 1.0 mg of active enoxacin base.

Table 1: Physicochemical Properties Comparison
PropertyEnoxacin BaseEnoxacin Gluconate
CAS Number 74011-58-8[5]104142-71-4[2][4]
Molecular Formula C₁₅H₁₇FN₄O₃C₁₅H₁₇FN₄O₃ · C₆H₁₂O₇
Molecular Weight 320.32 g/mol 516.46 g/mol
Aqueous Solubility Poor (< 1 mg/mL at pH 7.4)Excellent (> 50 mg/mL)
Solvent Requirement NaOH, HCl, or DMSODeionized Water, PBS
Active Pharmacophore 100% by weight~62% by weight

When properly adjusted for equimolar concentrations, the intrinsic in vitro efficacy of both forms is identical, as the gluconate salt completely dissociates in the culture media. The Minimum Inhibitory Concentration (MIC) values reflect the potency of the active base against various pathogens[5].

Table 2: Baseline In Vitro Efficacy (MIC₅₀) Against Key Pathogens
PathogenGram StainMIC₅₀ (mg/L of active base)Clinical Relevance
Escherichia coliNegative0.12[5]Urinary tract infections[1]
Klebsiella pneumoniaeNegative0.25[5]Respiratory/Systemic infections
Pseudomonas aeruginosaNegative0.50[5]Opportunistic/Resistant infections
Staphylococcus aureusPositive1.00[5]Skin/Systemic infections
Serratia marcescensNegative1.00[5]Nosocomial infections

Note: Data represents the active enoxacin moiety. If dosing enoxacin gluconate without mass correction, apparent MIC values will falsely appear 1.61x higher.

Self-Validating Experimental Methodologies

To objectively compare these compounds, the experimental design must isolate the drug's antibacterial effect from potential artifacts caused by solvents or precipitation. The following protocols establish a self-validating system utilizing internal quality control (QC) strains and solvent-toxicity controls.

Protocol A: Equimolar Stock Standardization

Causality Check: Why is this critical? Failing to account for the gluconate mass leads to under-dosing. Using unoptimized solvents for the base form can stress bacterial membranes, artificially lowering the MIC.

  • Enoxacin Gluconate Stock (10,000 mg/L active base equivalent):

    • Weigh exactly 16.1 mg of Enoxacin Gluconate powder.

    • Dissolve in 1.0 mL of sterile, deionized water. Vortex until clear.

    • Result: A highly stable, completely aqueous stock solution.

  • Enoxacin Base Stock (10,000 mg/L):

    • Weigh exactly 10.0 mg of Enoxacin Base powder.

    • Add 0.1 mL of 0.1 M NaOH to initiate dissolution, then bring to 1.0 mL with sterile water. Alternatively, dissolve in 1.0 mL of 100% DMSO.

    • Result: A concentrated stock that must be diluted carefully to prevent precipitation when introduced to neutral-pH broth.

Protocol B: CLSI-Compliant Broth Microdilution Assay

Causality Check: This protocol includes a solvent-only control. If the DMSO or NaOH used to dissolve the base form inhibits bacterial growth on its own, the assay is invalid.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺ and Mg²⁺) are critical, as fluoroquinolones can chelate metal ions, which influences their antimicrobial efficacy[3].

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of both drug stocks in CAMHB to achieve a final testing range of 0.015 mg/L to 16 mg/L.

  • Control Implementation (Self-Validation):

    • Positive Growth Control: Broth + Bacteria (No drug).

    • Negative Sterility Control: Broth only.

    • Solvent Control: Broth + Bacteria + highest concentration of solvent used for the Base stock (e.g., 1% DMSO). If growth is inhibited here, the base MIC data must be discarded.

    • QC Strain: Run the assay concurrently with E. coli ATCC 25922 to ensure MIC values fall within standardized CLSI acceptable ranges.

  • Inoculation: Standardize bacterial suspensions to a 0.5 McFarland standard, dilute, and inoculate to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 16–20 hours. Determine the MIC visually (complete inhibition of growth) or via OD₆₀₀ spectrophotometry.

Workflow Prep 1. Equimolar Stock Prep Base: Requires NaOH/DMSO Gluconate: Direct in H2O Dilution 2. Broth Microdilution 2-fold serial dilutions in MHB Prep->Dilution Inoculation 3. Bacterial Inoculation 5 x 10^5 CFU/mL final conc. Dilution->Inoculation Incubation 4. Incubation 37°C for 16-20 hours Inoculation->Incubation Read 5. MIC Determination OD600 & Resazurin colorimetry Incubation->Read Validation 6. Assay Validation QC against ATCC 25922 & Solvent Controls Read->Validation

Fig 2. Self-validating in vitro workflow for comparative MIC determination.

Strategic Selection Guide for Researchers

When designing in vitro studies, the choice between enoxacin base and enoxacin gluconate should be dictated by the specific demands of the assay:

  • Choose Enoxacin Gluconate for:

    • High-Concentration Assays: Studies involving biofilm eradication, mutant prevention concentration (MPC) assays, or time-kill kinetics require drug concentrations far exceeding the MIC. The base form is prone to precipitation in broth at these levels, whereas the gluconate salt remains fully dissolved.

    • Cell Culture Infection Models: When testing intracellular antibacterial efficacy using mammalian cell lines (e.g., macrophages), the organic solvents required for the base form can induce eukaryotic cytotoxicity. The aqueous solubility of the gluconate form eliminates this confounding variable.

  • Choose Enoxacin Base for:

    • Standard MIC Screening: For routine susceptibility testing where final drug concentrations are low (≤ 16 mg/L), the base form is highly cost-effective and perfectly suitable, provided the solvent concentration is kept below 1% v/v.

    • Lipid Partitioning Studies: If the study aims to model the exact lipophilicity and membrane partitioning of the un-ionized drug without the presence of the highly polar gluconate counterion.

References

  • NCATS Inxight Drugs. "ENOXACIN GLUCONATE". National Center for Advancing Translational Sciences. Available at:[Link]

  • Fengchen Group. "Enoxacin Gluconate BP EP USP CAS 104142-71-4 Manufacturers and Suppliers". Fengchen Group. Available at: [Link]

  • ResearchGate. "Capillary electrophoretic behaviour and determination of enoxacin in pharmaceutical preparations". ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Antimicrobial Activity of Enoxacin Gluconate and Ciprofloxacin

A Technical Guide for Researchers and Drug Development Professionals In the landscape of antimicrobial agents, fluoroquinolones have long been a cornerstone in the treatment of a wide array of bacterial infections. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, fluoroquinolones have long been a cornerstone in the treatment of a wide array of bacterial infections. Among this class, enoxacin and ciprofloxacin have been subjects of extensive research. This guide provides a detailed, evidence-based comparison of the antimicrobial activity of enoxacin gluconate and ciprofloxacin, designed for researchers, scientists, and drug development professionals. By delving into their mechanisms of action, in vitro efficacy, and resistance profiles, this document aims to offer a comprehensive understanding of their respective attributes.

Introduction: A Tale of Two Fluoroquinolones

Enoxacin and ciprofloxacin are synthetic broad-spectrum antibacterial agents belonging to the fluoroquinolone class.[1][2] Their bactericidal action stems from the inhibition of essential bacterial enzymes, leading to the disruption of DNA replication and ultimately, cell death.[3][4] While both compounds share a common mechanistic framework, subtle structural differences translate into notable variations in their antimicrobial spectrum and potency. Ciprofloxacin, a second-generation fluoroquinolone, has seen widespread clinical use for various infections, including those of the urinary tract, respiratory system, skin, and gastrointestinal tract.[5][6] Enoxacin, also a fluoroquinolone, has been primarily utilized for urinary tract infections and gonorrhea.[3][7]

Mechanism of Action: A Shared Strategy with Nuanced Differences

The primary mode of action for both enoxacin and ciprofloxacin involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[3][8]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[1]

  • Topoisomerase IV: Following DNA replication, topoisomerase IV is responsible for decatenating the interlinked daughter chromosomes, allowing for their segregation into daughter cells.[1]

By binding to the enzyme-DNA complex, both enoxacin and ciprofloxacin stabilize it, preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering a cascade of events that result in cell death.[1][8]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone Enoxacin / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Leads to Cell_Division Cell Division Topoisomerase_IV->Cell_Division Enables Topoisomerase_IV->Bacterial_Death Leads to

Caption: Mechanism of action of fluoroquinolones.

While the fundamental mechanism is conserved, the affinity of each drug for DNA gyrase and topoisomerase IV can vary between different bacterial species, contributing to their distinct spectra of activity.

Comparative In Vitro Antimicrobial Activity

The most direct comparison of the antimicrobial potency of enoxacin and ciprofloxacin comes from in vitro susceptibility testing, primarily through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Numerous studies have consistently demonstrated that ciprofloxacin exhibits greater in vitro activity against a broad range of bacterial pathogens compared to enoxacin.[9][10][11]

Bacterial SpeciesEnoxacin MIC90 (mg/L)Ciprofloxacin MIC90 (mg/L)Reference(s)
Enterobacteriaceae
Escherichia coli0.06 - 16.00.03 - 4.0[9][12]
Klebsiella pneumoniae0.06 - 16.00.03 - 4.0[9][12]
Enterobacter spp.0.06 - 16.00.03 - 4.0[9][12]
Serratia spp.0.06 - 16.00.03 - 4.0[9][12]
Proteus mirabilis0.06 - 16.00.03 - 4.0[9][12]
Pseudomonas aeruginosa 4.0 - 16.00.03 - 4.0[9][12]
Gram-Positive Cocci
Staphylococcus aureus0.5 - 2.0≤1.0[13][14]
Streptococcus spp.4.0 - 64.01.0 - 4.0[13]
Enterococcus faecalis8.0 - 16.00.03 - 4.0[9][12]

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

As evidenced by the data, ciprofloxacin is consistently more potent, often by several dilutions, against Enterobacteriaceae and, most notably, Pseudomonas aeruginosa.[9][11] While both agents show activity against Staphylococcus aureus, ciprofloxacin is generally more active.[13] A significant difference is observed in their activity against streptococci and enterococci, where enoxacin demonstrates considerably higher MIC values, suggesting limited clinical utility against these organisms.[9][13]

Mechanisms of Bacterial Resistance

The emergence of bacterial resistance is a critical consideration for any antimicrobial agent. The primary mechanisms of resistance to fluoroquinolones, including enoxacin and ciprofloxacin, are:

  • Alterations in Target Enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are the most common resistance mechanisms.[4][15] These mutations reduce the binding affinity of the fluoroquinolones to their target enzymes.[8]

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Decreased Permeability: Alterations in the outer membrane porins of Gram-negative bacteria can limit the influx of the drug into the cell.[16]

    • Active Efflux: Overexpression of efflux pumps, which actively transport the drug out of the bacterial cell, is another significant resistance mechanism.[4][8]

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can also confer reduced susceptibility to fluoroquinolones.[4]

Studies have shown that resistance to one fluoroquinolone often confers cross-resistance to others, although the degree can vary. The lower frequency of spontaneous resistance development has been noted as an advantage for some newer fluoroquinolones.[16] In vitro studies have indicated that enoxacin resistance can develop infrequently.[17]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following standardized protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Enoxacin gluconate and ciprofloxacin analytical grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of enoxacin and ciprofloxacin in a suitable solvent (e.g., sterile deionized water, with the addition of NaOH or HCl to aid dissolution if necessary) at a concentration of 1024 µg/mL.

  • Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of each drug in CAMHB to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the drug that shows no visible turbidity.

MIC_Workflow Start Start Stock_Solution Prepare Drug Stock Solutions Start->Stock_Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Conclusion

Both enoxacin gluconate and ciprofloxacin are effective bactericidal agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. However, a comprehensive review of in vitro data reveals that ciprofloxacin possesses a broader spectrum of activity and greater potency against many clinically significant pathogens, particularly Gram-negative bacilli like Pseudomonas aeruginosa.[9][11] Enoxacin's activity is more limited, especially against streptococci and enterococci.[13]

For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific bacterial species of interest when selecting a fluoroquinolone for in vitro studies or as a reference compound. While both agents have contributed to the understanding of fluoroquinolone pharmacology, the superior in vitro profile of ciprofloxacin has led to its more extensive clinical application.

References

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.).
  • Ciprofloxacin - Wikipedia. (n.d.).
  • What is the mechanism of Enoxacin? - Patsnap Synapse. (2024, July 17).
  • Enoxacin - Wikipedia. (n.d.).
  • Enoxacin - TOKU-E. (n.d.).
  • Enoxacin | C15H17FN4O3 | CID 3229 - PubChem - NIH. (n.d.).
  • Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isolates - Oxford Academic. (n.d.).
  • Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isol. (n.d.).
  • Enoxacin | Johns Hopkins ABX Guide. (2017, June 5).
  • The in-vitro activities of enoxacin and ofloxacin compared with that of ciprofloxacin - PubMed. (n.d.).
  • Comparative antimicrobial activity of enoxacin, ciprofloxacin, amifloxacin, norfloxacin and ofloxacin against 177 bacterial isolates - PubMed. (n.d.).
  • Mechanisms of action of and resistance to ciprofloxacin - PubMed. (n.d.).
  • What is the mechanism of Ciprofloxacin? - Patsnap Synapse. (2024, July 17).
  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance - Oxford Academic. (n.d.).
  • Comparative in vitro activities of pefloxacin, ofloxacin, enoxacin and ciprofloxacin against 256 clinical isolates - PubMed. (n.d.).
  • Ciprofloxacin - StatPearls - NCBI Bookshelf - NIH. (2023, August 28).
  • About ciprofloxacin - NHS. (n.d.).
  • ENOXACIN GLUCONATE - Inxight Drugs. (n.d.).
  • Mechanisms of drug resistance: quinolone resistance - PMC - NIH. (n.d.).
  • Low frequency of bacterial resistance to enoxacin in vitro and in experimental pneumonia. (n.d.).

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Validation

A Comprehensive Guide to Validating a Stability-Indicating HPLC-UV Method for Enoxacin Gluconate

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of enoxacin gluconate. M...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of enoxacin gluconate. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, ensuring the final method is not only compliant with regulatory standards but is also scientifically robust and fit for its intended purpose in quality control and stability studies.

The core principle of this guide is to establish a self-validating analytical procedure. Every experimental step is designed to demonstrate the method's performance characteristics, ensuring trustworthiness and reliability in the data generated. All protocols and acceptance criteria are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4][5]

The Analytical Imperative: Why a Validated, Stability-Indicating Method is Crucial

Enoxacin, a fluoroquinolone antibiotic, requires precise and accurate quantification in both bulk drug substance and finished pharmaceutical products to ensure safety and efficacy. A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6][7] This is paramount because changes in a drug's purity over time can lead to the formation of toxic byproducts or a reduction in therapeutic dose.[7][8]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards such as the United States Pharmacopeia (USP) mandate that analytical methods used for product release and stability testing be thoroughly validated.[9][10][11] This process provides documented evidence that the method is suitable for its intended use.[3][4][9]

Foundational Methodology: The HPLC-UV Protocol

The selection of chromatographic conditions is the bedrock of a successful validation. The goal is to achieve a symmetric, well-resolved peak for enoxacin, free from interferences, within a reasonable run time.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography, ideal for retaining moderately polar compounds like enoxacin.

  • Mobile Phase: A buffered mobile phase is critical. Enoxacin is an ionizable compound; controlling the pH ensures consistent retention time and peak shape. An acidic pH (around 3.0) is often used for fluoroquinolones to promote good peak symmetry.[12] Acetonitrile is a common organic modifier providing good elution strength.

  • Detection Wavelength: Enoxacin exhibits significant UV absorbance. Spectroscopic data shows a major absorption band around 275 nm and a minor band around 345 nm.[13][14] The higher wavelength may offer more selectivity, while the lower wavelength provides greater sensitivity. For this guide, we select 278 nm , a common choice for related fluoroquinolones, balancing sensitivity and selectivity.[6]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) ensure reproducible retention times and efficient separation.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
Detection λ 278 nm
Diluent Mobile Phase

The Validation Framework: A Systematic Approach

Method validation is a structured process that assesses the performance characteristics of an analytical procedure.[9][15] The ICH Q2(R1) guideline outlines the key parameters that must be evaluated.[1][2][3][5]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_final Method Implementation Dev Develop & Optimize HPLC-UV Method Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Method for QC & Stability Testing Robustness->Final

Caption: Workflow for HPLC-UV Method Validation based on ICH Q2(R1) guidelines.

In-Depth Validation Protocols & Data Analysis

For each parameter, we will define its purpose, provide a step-by-step protocol, and establish clear acceptance criteria.

Specificity: Proving Selectivity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[3][4][5]

Protocol:

  • Placebo Interference: Prepare a solution of the drug product placebo (all excipients without enoxacin) at a concentration equivalent to a sample preparation.

  • Standard vs. Sample: Analyze the diluent, a placebo solution, a standard solution of enoxacin, and a drug product sample solution.

  • Comparison: Compare the chromatograms. The retention time of the enoxacin peak in the sample should match the standard. There should be no significant peaks at the retention time of enoxacin in the placebo or diluent chromatograms.

  • Forced Degradation: Perform a forced degradation study (detailed in Section 5) to further prove specificity against potential degradation products.[6][16]

Acceptance Criteria:

  • No interference from placebo or diluent at the retention time of the enoxacin peak.

  • The method must resolve the enoxacin peak from all degradation product peaks (peak purity analysis should be passed).

Linearity and Range

Purpose: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Stock Solution: Prepare a stock solution of Enoxacin Gluconate Reference Standard.

  • Serial Dilutions: Prepare at least five concentration levels by serial dilution of the stock solution. A typical range for an assay is 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be minimal and not significantly different from zero.

Concentration (µg/mL)Mean Peak Area (n=3)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
0.9998
Accuracy

Purpose: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

  • Spiking: Prepare the drug product placebo and spike it with known concentrations of enoxacin API at three levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples and calculate the concentration of enoxacin found in each.

  • Calculation: Determine the percent recovery using the formula: (Mean Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.

Spiked LevelSpiked Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean % Recovery%RSD
80%80.079.599.4%0.8%
100%100.0100.3100.3%0.5%
120%120.0121.1100.9%0.6%
Precision

Purpose: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Intra-day):

  • Prepare six independent assay samples of the drug product at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, on the same instrument.

  • Calculate the mean assay value and the Relative Standard Deviation (%RSD).

Protocol (Intermediate Precision - Inter-day):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both days.

Acceptance Criteria:

  • Repeatability: %RSD should not be more than 2.0%.

  • Intermediate Precision: The overall %RSD for all 12 samples (6 from each day) should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1. Precision and accuracy should also be confirmed at the LOQ level.

Acceptance Criteria:

  • LOQ Precision: The %RSD for replicate injections at the LOQ concentration should be ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Prepare a standard solution and a sample solution.

  • Analyze the solutions while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Examples of variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Organic Composition (± 2%)

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their established limits for all tested variations.

  • The assay results should not significantly change.

The Ultimate Test of Specificity: The Forced Degradation Study

A forced degradation or stress study is the cornerstone of a stability-indicating method.[7][16] The goal is to intentionally degrade the drug substance to a level of 5-20% to ensure that the degradation products can be separated from the parent drug.[8][16]

Forced_Degradation cluster_stress Stress Conditions API Enoxacin Gluconate (Drug Substance) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 105°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis Analyze Stressed Samples by HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Result: Peak for Enoxacin is pure & well-resolved from degradation product peaks. Analysis->Result

Caption: Proving the method is stability-indicating via forced degradation.

Forced Degradation Experimental Protocol
  • Prepare Samples: Expose enoxacin gluconate (in solution and as a solid, where appropriate) to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.[12]

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.[12]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.[12]

    • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose drug solution and solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Neutralization: Neutralize the acidic and basic samples before dilution and injection.

  • Analysis: Analyze an unstressed sample and all stressed samples by the proposed HPLC method.

  • Evaluation:

    • Check for the formation of new peaks (degradation products).

    • Ensure the main enoxacin peak is well-resolved from all degradant peaks.

    • Perform peak purity analysis (using a Diode Array Detector, if available) on the enoxacin peak in each stressed chromatogram to confirm it is spectrally homogeneous.

    • Calculate the mass balance to account for the drug and all major degradants.

Comparative Analysis and Method Performance

The validated HPLC-UV method described herein offers a robust and reliable approach for the routine quality control of enoxacin gluconate.

Comparison with Alternatives:

  • HPLC-MS (Mass Spectrometry): While HPLC-MS provides greater sensitivity and structural information about unknown degradants, it involves higher equipment cost and complexity. The validated HPLC-UV method is more accessible and cost-effective for routine quantitative analysis where impurity identities are not the primary goal.

  • UV-Spectrophotometry: Simple UV spectrophotometry lacks the specificity to distinguish enoxacin from its potential degradation products and impurities, making it unsuitable as a stability-indicating method.[17]

  • Capillary Electrophoresis (CE): CE can offer high separation efficiency but may have lower reproducibility for routine QC applications compared to the established robustness of HPLC.

The primary advantage of the validated HPLC-UV method is its proven specificity, accuracy, and precision , making it fit for purpose as defined by global regulatory agencies.[18] It represents the gold standard for quality control laboratories, balancing performance with practicality.

Conclusion

This guide has detailed the systematic validation of an HPLC-UV method for enoxacin gluconate, grounded in the principles of scientific integrity and regulatory compliance. By following these protocols, researchers and drug development professionals can establish a trustworthy, reliable, and robust analytical method. The validation process, particularly the forced degradation study, confirms that the method is stability-indicating and suitable for its intended purpose of ensuring the quality, safety, and efficacy of enoxacin-containing pharmaceutical products throughout their lifecycle.[18]

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • FDA Guidance on Analytical Method Validation. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • USP <1225> Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • ICH and FDA Guidelines for Analytical Method Valid
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Absorption spectra of enoxacin, at different concentrations of drug.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC ANALYTICAL METHOD FOR OZENOXACIN: FORCED DEGRAD
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRAD
  • Studies on the Interaction of Enoxacin, Fe(III), and DNA by Spectral Methods.
  • Application of derivative UV spectrophotometry for the determination of enoxacin and nalidixic acid in tablets.
  • Enoxacin. AERU - University of Hertfordshire.
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms. PMC.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • STABILITY-INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF OZENOXACIN AND ITS DEGRADATION PRODUCTS IN OINTMENT DOSAGE FORMS.
  • A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension. PubMed.
  • SOP FOR FORCED DEGRAD
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
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Comparative

Comparative Cross-Resistance Profiling: Enoxacin Gluconate and Other Fluoroquinolones

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Challenge of Fluoroquinolone Cross-Resistance Enoxacin is a second-generation fluoroquinolone antibacterial agent characterized by it...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Fluoroquinolone Cross-Resistance

Enoxacin is a second-generation fluoroquinolone antibacterial agent characterized by its broad-spectrum activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1][2][3] Like all fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.[4][5][6] This targeted action ultimately leads to bacterial cell death.[4]

However, the clinical efficacy of the entire fluoroquinolone class is threatened by the rise of antimicrobial resistance. A critical concern for researchers and drug developers is not just resistance to a single agent, but cross-resistance : a phenomenon where the development of resistance to one fluoroquinolone confers resistance to other members of the class.[7][8] This guide provides an in-depth comparison of enoxacin's cross-resistance profile with other key fluoroquinolones, details the underlying molecular mechanisms, and presents the experimental frameworks required to perform this essential profiling.

The Molecular Basis of Fluoroquinolone Resistance and Cross-Reactivity

Understanding cross-resistance begins with understanding the mechanisms of resistance. Because fluoroquinolones share a common mechanism of action, the resistance mechanisms that bacteria develop are often effective against the entire class, albeit to varying degrees. The two predominant mechanisms are target-site mutations and the overexpression of efflux pumps.

  • Target-Site Mutations: The primary drivers of high-level fluoroquinolone resistance are point mutations in the genes encoding the A subunit of DNA gyrase (gyrA) and the C subunit of topoisomerase IV (parC).[9] These mutations typically occur in a specific "hot spot" known as the Quinolone Resistance-Determining Region (QRDR).[10][11] A single amino acid substitution, such as at serine-83 or aspartate-87 in GyrA of E. coli, can reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex, rendering the drugs less effective.[10][12][13] The accumulation of mutations in both gyrA and parC often leads to high-level resistance to a broad range of fluoroquinolones.[11][12]

  • Efflux Pump Overexpression: Bacteria can also resist fluoroquinolones by actively pumping the drugs out of the cell, preventing them from reaching their intracellular targets.[14] This is mediated by multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli and the Mex family of pumps in P. aeruginosa.[15][16][17] While mutations in regulatory genes that lead to the overexpression of these pumps typically confer lower-level resistance than target-site mutations, they provide a broad defense against multiple classes of antibiotics and can act synergistically with QRDR mutations to produce highly resistant strains.[17]

cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium enoxacin_in Enoxacin Enters Cell targets DNA Gyrase & Topoisomerase IV enoxacin_in->targets Binds to Target inhibition Inhibition of DNA Replication targets->inhibition death Cell Death inhibition->death enoxacin_in_res Enoxacin Enters Cell mutated_targets Mutated gyrA/parC (Reduced Binding) enoxacin_in_res->mutated_targets Poor Binding efflux Efflux Pump (e.g., MexAB-OprM) enoxacin_in_res->efflux Drug Expelled survival Replication Continues (Resistance) mutated_targets->survival

Caption: Mechanisms of Fluoroquinolone Action and Resistance.

Comparative Cross-Resistance Data

The degree of cross-resistance is not uniform. Structural differences between fluoroquinolones can affect their affinity for mutated targets and their susceptibility to efflux pumps. The following table synthesizes data to compare the Minimum Inhibitory Concentrations (MICs) of enoxacin with ciprofloxacin and levofloxacin against representative strains of P. aeruginosa with defined resistance mechanisms. A higher MIC value indicates lower susceptibility (i.e., greater resistance).

Bacterial Strain / SpeciesResistance MechanismEnoxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)
P. aeruginosa Wild-TypeNone (Susceptible)0.25 - 1<0.06 - 0.250.25 - 0.5
P. aeruginosa Mutant 1gyrA (Thr83Ile)8 - 161 - 41 - 4
P. aeruginosa Mutant 2Efflux Pump Overexpression2 - 40.5 - 11 - 2
P. aeruginosa Mutant 3gyrA (Thr83Ile) + parC (Ser87Leu)>6416 - 32>32
E. coli Wild-TypeNone (Susceptible)0.125≤0.015≤0.03
E. coli MutantgyrA (Ser83Leu, Asp87Asn) + parC (Ser80Ile)32>32>32

Note: The MIC values presented are representative ranges derived from published literature and serve for comparative purposes.[12][18][19] Actual values can vary between specific isolates and testing conditions.

Analysis of Data: The data clearly demonstrates significant cross-resistance. A wild-type strain susceptible to enoxacin is also susceptible to ciprofloxacin and levofloxacin. However, the acquisition of a single gyrA mutation dramatically increases the MIC for all three drugs, confirming that this core resistance mechanism is class-wide. Strains with multiple mutations exhibit high-level resistance to all tested agents. This underscores the critical need for susceptibility testing, as resistance to one fluoroquinolone strongly predicts decreased susceptibility to others.[7]

Experimental Methodologies for Profiling Cross-Resistance

To generate reliable and comparable cross-resistance data, standardized methodologies are essential. The following protocols outline the gold-standard methods for phenotypic and genotypic characterization of fluoroquinolone resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21] Broth microdilution is the reference method for quantitative antimicrobial susceptibility testing.

Causality: The objective is to determine the lowest concentration of an antibiotic that visibly inhibits the growth of a microorganism. This quantitative result (the MIC) is more informative than qualitative disk diffusion results and is essential for detailed resistance profiling.

Step-by-Step Methodology:

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Prepare stock solutions of enoxacin gluconate, ciprofloxacin, and levofloxacin.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Typical concentration ranges for testing might be 0.06 to 128 µg/mL.

    • Leave one well free of antibiotic to serve as a positive growth control.

  • Inoculation:

    • Within 30 minutes of preparing the final inoculum dilution, add 50 µL of the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in a total volume of 100 µL per well.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed from the bottom of the plate. The growth control well must show distinct turbidity.

Self-Validation & QC: A quality control strain with a known MIC range for the tested fluoroquinolones (e.g., E. coli ATCC 25922 or P. aeruginosa ATCC 27853) must be run in parallel with each batch of tests to validate the results.

Protocol 2: Genotypic Analysis of QRDR Mutations

This protocol describes the amplification and sequencing of the gyrA and parC QRDRs to identify mutations associated with resistance.

Causality: By sequencing the target genes, we can directly link the phenotypic resistance observed in the MIC assay to its underlying genetic cause. This provides definitive evidence of the resistance mechanism and is crucial for molecular epidemiology and drug development studies.

Step-by-Step Methodology:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from an overnight liquid culture of the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a Polymerase Chain Reaction (PCR) to amplify the QRDR of the gyrA and parC genes. Use established primers for the target organism. For P. aeruginosa, representative primers are:

      • gyrA-F: 5'-CGC TCG GTC AGT TCT TCA TC -3'

      • gyrA-R: 5'-GCC ATC GTC CAC GAT GTT C -3'

      • parC-F: 5'-CGA GCA GGC CTA TGA GTT C -3'

      • parC-R: 5'-GTT GTC CAG GCC GAT GTT G -3'

    • Perform PCR using a high-fidelity DNA polymerase under standard cycling conditions (e.g., 95°C for 5 min; 30 cycles of 95°C for 30s, 55°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).

  • PCR Product Purification:

    • Confirm successful amplification by running an aliquot of the PCR product on an agarose gel. A single, bright band of the expected size should be visible.

    • Purify the remaining PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product for bidirectional Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequence with a wild-type reference sequence for the respective gene (e.g., from a susceptible reference strain or a public database like GenBank).

    • Identify any nucleotide differences and translate them to determine if they result in amino acid substitutions within the QRDR.

start Bacterial Isolate mic Protocol 1: Broth Microdilution MIC Assay start->mic dna_extraction Genomic DNA Extraction start->dna_extraction phenotype Determine Phenotype (Susceptible vs. Resistant) mic->phenotype pcr PCR Amplification of gyrA/parC QRDRs dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis & Mutation Identification sequencing->analysis genotype Determine Genotype (e.g., gyrA S83L) analysis->genotype correlation Correlate Genotype with Phenotype phenotype->correlation genotype->correlation

Caption: Experimental Workflow for Cross-Resistance Profiling.

Conclusion and Implications

The data and mechanisms presented confirm that substantial cross-resistance exists between enoxacin and other clinically significant fluoroquinolones like ciprofloxacin and levofloxacin. The emergence of resistance through target-site mutations or enhanced efflux typically compromises the activity of multiple drugs in the class. For researchers and drug developers, this has several key implications:

  • Early-Stage Screening: New fluoroquinolone candidates must be screened early against a panel of strains with well-characterized resistance mechanisms to assess their potential to overcome existing resistance.

  • Surveillance: Continuous surveillance using both phenotypic (MIC testing) and genotypic (sequencing) methods is necessary to track the spread of specific resistance determinants.[21]

  • Rational Drug Use: This guide reinforces the principle that fluoroquinolones should be used judiciously. The selection of any single fluoroquinolone can drive the emergence of resistance that impacts the entire class.[22]

By employing the standardized methodologies outlined here, researchers can generate robust, comparable data to better understand the landscape of fluoroquinolone resistance and guide the development of more resilient antimicrobial agents.

References

  • Poole, K. (2004). Role of efflux mechanisms on fluoroquinolone resistance in Streptococcus pneumoniae and Pseudomonas aeruginosa. PubMed.
  • Hulk P.J. (1988). Enoxacin: a new fluoroquinolone. PubMed.
  • Kahlmeter, G., Giske, C. G., Kirn, T. J., & Sharp, S. E. (2019). Point-Counterpoint: Differences between the European Committee on Antimicrobial Susceptibility Testing and Clinical and Laboratory Standards Institute Recommendations for Reporting Antimicrobial Susceptibility Results. American Society for Microbiology. Available at: [Link]

  • Maurya, A., Talwar, D., Sharma, A., & Sood, S. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. National Center for Biotechnology Information. Available at: [Link]

  • Van Bambeke, F., & Jakobsen, L. (2020). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. MDPI. Available at: [Link]

  • CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Hooper, D. C. (2001). Mechanisms Responsible for Cross-Resistance and Dichotomous Resistance among the Quinolones. Clinical Infectious Diseases, Oxford Academic. Available at: [Link]

  • Liss, R. H., Batchelor, F. R., & Richards, D. M. (1988). Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed.
  • Poole, K. (2000). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. National Center for Biotechnology Information. Available at: [Link]

  • Gizińska, M., & Czepas, J. (2022). The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives. MDPI. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Enoxacin?. Patsnap Synapse. Available at: [Link]

  • Wikipedia. (2023). Enoxacin. Wikipedia. Available at: [Link]

  • Jiang, X., et al. (2018). Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes. Frontiers in Microbiology. Available at: [Link]

  • Liu, Y., et al. (2025). Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. Microbiology Spectrum. Available at: [Link]

  • Le, T. T. N., et al. (2018). Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam. National Center for Biotechnology Information. Available at: [Link]

  • Johnning, A., et al. (2015). Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in Microbiology. Available at: [Link]

  • Giles Scientific Inc. (2025). 2025 CLSI & EUCAST Guidelines in BIOMIC V3. rapidmicrobiology. Available at: [Link]

  • Giraud, E., et al. (2000). Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • Australian Commission on Safety and Quality in Health Care. (2020). OrgTRx Quick Reference Guide – Generating CLSI and EUCAST Antibiograms. ACSQHC. Available at: [Link]

  • Patsnap. (2024). What is Enoxacin used for?. Patsnap Synapse. Available at: [Link]

  • Wang, M., et al. (2022). Enoxacin Shows Broad-Spectrum Antiviral Activity against Diverse Viruses by Enhancing Antiviral RNA Interference in Insects. National Center for Biotechnology Information. Available at: [Link]

  • Cattoir, V., et al. (2007). Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil. SciELO. Available at: [Link]

  • Wang, M., et al. (2022). Enoxacin Shows Broad-Spectrum Antiviral Activity against Diverse Viruses by Enhancing Antiviral RNA Interference in Insects. Journal of Virology. Available at: [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Jones, R. N., & Reller, L. B. (1991). Cross-resistance and cross-susceptibility between fluoroquinolone agents. PubMed.
  • Urban, C., et al. (2001). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • Stefani, S., et al. (2000). Is Levofloxacin as Active as Ciprofloxacin against Pseudomonas aeruginosa?. ResearchGate. Available at: [Link]

  • Piersimoni, C., et al. (2010). Wild-type MIC distributions of four fluoroquinolones active against Mycobacterium tuberculosis in relation to current critical. Ovid. Available at: [Link]

  • Barry, A. L., & Jones, R. N. (1984). Cross-resistance among cinoxacin, ciprofloxacin, DJ-6783, enoxacin, nalidixic acid, norfloxacin, and oxolinic acid after in vitro selection of resistant populations. PubMed. Available at: [Link]

  • Tamae, C., et al. (2005). Antibiotic Sensitivity Profiles Determined with an Escherichia coli Gene Knockout Collection: Generating an Antibiotic Bar Code. Antimicrobial Agents and Chemotherapy, ASM Journals. Available at: [Link]

  • Kahlmeter, G. (2003). Cross-resistance and associated resistance in 2478 Escherichia coli isolates from the Pan-European ECO·SENS Project surveying the antimicrobial susceptibility of pathogens from uncomplicated urinary tract infections. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available at: [Link]

  • Justo, J. A., et al. (2021). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2019). MICs of fluoroquinolones for E. coli and E. faecium strains. ResearchGate. Available at: [Link]

  • Zhang, L. S., et al. (2021). Proteomics Analysis Reveals Bacterial Antibiotics Resistance Mechanism Mediated by ahslyA Against Enoxacin in Aeromonas hydrophila. National Center for Biotechnology Information. Available at: [Link]

  • Al-Marzooq, F., et al. (2023). Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates. Frontiers in Microbiology. Available at: [Link]

  • Papich, M. G., et al. (2023). Revision of fluoroquinolone breakpoints used for interpretation of antimicrobial susceptibility testing of canine bacterial isolates in. American Veterinary Medical Association. Available at: [Link]

  • Shafiq, Z., et al. (2024). Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds. MDPI. Available at: [Link]

  • Sato, T., et al. (2023). Acquisition of fluoroquinolone resistance in E. coli. Dove Medical Press. Available at: [Link]

  • Dewachter, S., et al. (2025). Collateral sensitivity and cross-resistance in six species of bacteria exposed to six classes of antibiotics. National Center for Biotechnology Information. Available at: [Link]

  • Lee, C. M., et al. (2010). Fluoroquinolone resistance of Pseudomonas aeruginosa isolates causing nosocomial infection is correlated with levofloxacin but not ciprofloxacin use. PubMed. Available at: [Link]

  • ResearchGate. (2015). Cross-Resistance to the quinolones/fluoroquinolones. ResearchGate. Available at: [Link]

  • Retnaningsih, E., & Yulia, R. (2023). Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis. National Center for Biotechnology Information. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Regulatory Landscape &amp; Mechanistic Grounding

As a Senior Application Scientist, establishing a rigorous, compliant, and environmentally responsible laboratory workflow is just as critical as the experiments themselves. Enoxacin gluconate is a potent, broad-spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and environmentally responsible laboratory workflow is just as critical as the experiments themselves. Enoxacin gluconate is a potent, broad-spectrum fluoroquinolone antibiotic. While highly effective in research and clinical applications, its improper disposal poses severe risks to environmental ecosystems and accelerates the global crisis of Antimicrobial Resistance (AMR).

This guide provides the mechanistic reasoning and step-by-step operational protocols required for the safe disposal of enoxacin gluconate, ensuring your laboratory exceeds global compliance standards.

To design a compliant disposal protocol, we must first understand the chemical behavior of the molecule and the legal frameworks governing it.

The Thermal Stability Problem Unlike beta-lactam antibiotics, which readily hydrolyze under heat, fluoroquinolones like enoxacin possess a highly stable fluorinated quinolone core. Standard laboratory sterilization methods—such as autoclaving at 121°C for 15–30 minutes—do not destroy the active pharmaceutical ingredient (API) [1]. As noted by, heat-stable antibiotics must never be treated as standard biological waste[1].

The "Sewering" Prohibition Because the API survives autoclaving, pouring deactivated culture media down the sink introduces intact enoxacin into municipal wastewater. To combat this, the finalized 40 CFR Part 266 Subpart P in 2019, which strictly prohibits the "sewering" (drain disposal) of hazardous waste pharmaceuticals by healthcare and research facilities[2],[3].

Global AMR Directives In September 2024, the issued unprecedented global guidance targeting antibiotic pollution from manufacturing and laboratory sources[4]. The directive mandates that solid antibiotic waste undergo high-temperature thermal treatment or specialized landfilling, and heavily restricts liquid effluent concentrations to prevent the environmental propagation of drug-resistant bacteria[5].

Waste Segregation & Disposal Workflow

The following logic tree dictates how enoxacin gluconate must be segregated based on its physical state and contamination profile.

G Start Enoxacin Gluconate Waste Generated Q1 Identify Waste State Start->Q1 Solid Solid API / Powder Q1->Solid Liquid Liquid Stock / Media Q1->Liquid Consumables Contaminated Consumables (Tips/Tubes) Q1->Consumables ChemWaste Hazardous Chemical Waste Container Solid->ChemWaste Collect in sealed vessel Liquid->ChemWaste Do NOT drain/sewer Biohazard Dual Label Container (Biohazard + Chem) Consumables->Biohazard If exposed to bio-agents Incineration High-Temp Incineration (>1200°C) ChemWaste->Incineration EHS Vendor Pickup Biohazard->Incineration EHS Vendor Pickup

Workflow for the segregation and disposal of Enoxacin Gluconate laboratory waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Each workflow includes a validation check to ensure containment integrity before the waste leaves your bench.

Protocol A: Solid API and Powder Waste

Pure enoxacin gluconate powder is highly concentrated and poses an inhalation hazard if aerosolized.

  • Containment: Carefully sweep or transfer any unused powder into a sealable, leak-proof hazardous waste container. Do not use a standard vacuum, as this will aerosolize the API; use a HEPA-filtered vacuum only if a spill occurs.

  • Labeling: Affix a label reading: "Hazardous Chemical Waste: Enoxacin Gluconate (Fluoroquinolone Antibiotic) - TOXIC TO AQUATIC LIFE."

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA). Ensure it is segregated from strong oxidizing agents[6].

  • Validation Check: Before requesting an Environmental Health and Safety (EHS) pickup, invert the sealed container 180 degrees to visually verify the absence of leaks around the thread seal.

  • Final Disposal: EHS will route this for high-temperature incineration (>1200°C), which provides the thermal energy required to permanently cleave the stable quinolone ring[7].

Protocol B: Liquid Stock Solutions and Culture Media

Liquid media containing enoxacin cannot be autoclaved and poured down the drain.

  • Biological Deactivation: If the liquid contains live bacterial cultures, add a chemical decontaminant (e.g., sodium hypochlorite to a final concentration of 10%) and allow a 30-minute contact time. Causality note: Bleach destroys the biological hazard but does not mineralize the enoxacin API.

  • Collection: Pour the deactivated liquid into a chemically compatible, shatter-resistant High-Density Polyethylene (HDPE) liquid waste carboy.

  • Labeling: Label the carboy as "Aqueous Chemical Waste - Contains Enoxacin and 10% Bleach."

  • Validation Check: Verify that the carboy is sitting inside a secondary containment bin capable of holding 110% of the carboy's volume. Check the EHS manifest to ensure the waste code reflects "Hazardous Pharmaceutical Waste" rather than standard biological waste.

Protocol C: Contaminated Consumables (Sharps, Tips, Tubes)

Plastics that have come into contact with the API retain trace amounts of the chemical.

  • Segregation: Discard all pipette tips, microcentrifuge tubes, and weighing boats used for enoxacin into a rigid, puncture-resistant container.

  • Dual-Hazard Management: If these consumables were also used to handle infectious agents, they must be managed as dual-hazard waste (biological + chemical).

  • Validation Check: Ensure the container is marked with both a Biohazard symbol and a Chemical Waste tag. Do not route this container through standard municipal biohazard autoclaving streams unless your waste vendor explicitly guarantees post-autoclave incineration.

Quantitative Data Summary

Use the following table to quickly reference the disposal parameters for different enoxacin waste streams in your laboratory.

Waste CategoryPhysical StateAPI ConcentrationThermal StabilityDeactivation/Disposal Method
Solid API / Stock Powder Solid>99%Highly StableHigh-Temp Incineration (>1200°C)
Liquid Stock Solutions Aqueous10 - 50 mg/mLHighly StableCollect as Hazardous Chemical Waste
Used Culture Media Aqueous1 - 50 µg/mLHighly StableChemical Disinfection Chem Waste
Contaminated Consumables Solid (Plastics)TraceN/ADual-Hazard Incineration

References

  • World Health Organization (WHO). (2024). WHO guidance takes aim at 'antibiotic pollution' from manufacturing labs. UN News. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). URL:[Link]

  • Bitesize Bio. (2022). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. URL:[Link]

Sources

Handling

Personal protective equipment for handling ENOXACIN GLUCONATE

Enoxacin Gluconate: Comprehensive Laboratory Safety, Handling, and Disposal Guide Enoxacin gluconate is a broad-spectrum, second-generation fluoroquinolone antibiotic. In drug development and microbiological research, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Enoxacin Gluconate: Comprehensive Laboratory Safety, Handling, and Disposal Guide

Enoxacin gluconate is a broad-spectrum, second-generation fluoroquinolone antibiotic. In drug development and microbiological research, it is highly valued for its potent bactericidal activity. While standard Safety Data Sheets (SDS) may not classify it as a severe acute physical hazard[1], its pharmacological potency and extreme environmental stability mandate stringent handling protocols. Improper handling not only risks personnel sensitization but also directly contributes to the global crisis of Antimicrobial Resistance (AMR) through environmental contamination[2][3].

This guide provides authoritative, self-validating protocols for the safe operational handling and disposal of Enoxacin Gluconate.

Quantitative Hazard & Property Assessment

To design an effective safety protocol, we must first understand the physical and chemical properties that dictate the behavior of the compound in a laboratory setting.

Table 1: Physical Properties and Operational Causality

PropertyCharacteristicOperational Safety Implication
Molecular Target DNA Gyrase & Topoisomerase IVHigh biological activity; requires strict containment to prevent inadvertent exposure or resistance generation[4].
Solubility High (Aqueous)The gluconate salt form dissolves readily in water, eliminating the need for hazardous organic solvents during reconstitution.
Photosensitivity HighDegrades under UV/fluorescent light. Must be handled and stored in amber vials or foil-wrapped containers to maintain experimental integrity[5].
Environmental Stability High (Adsorptive)Adsorbs strongly to aquatic systems and soils. Drain disposal is strictly prohibited to prevent environmental resistome expansion[3][5].

Mechanism of Action

Understanding the mechanism of action is critical for researchers to appreciate why even trace amounts of this compound can disrupt biological assays and drive bacterial resistance. Enoxacin functions by stabilizing the enzyme-DNA cleavage complex, preventing the resealing of nicked DNA strands, which ultimately leads to fatal double-strand breaks[4].

Enoxacin_MoA Enox Enoxacin Gluconate (Fluoroquinolone) Gyrase DNA Gyrase (Topoisomerase II) Enox->Gyrase Inhibits TopoIV Topoisomerase IV Enox->TopoIV Inhibits Complex Enzyme-DNA Cleavage Complex (Stabilized) Gyrase->Complex Traps TopoIV->Complex Traps Replication DNA Replication & Transcription (Blocked) Complex->Replication Prevents DSB Double-Strand DNA Breaks Complex->DSB Induces Death Bacterial Cell Death Replication->Death DSB->Death

Enoxacin Gluconate mechanism of action: Inhibition of DNA Gyrase and Topoisomerase IV.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is designed to prevent dermal sensitization and respiratory exposure to aerosolized API dust[1][5].

Table 2: Required PPE and Causality

PPE ComponentSpecificationCausality & Rationale
Gloves Nitrile (Minimum 4 mil thickness)Fluoroquinolones can cause localized skin irritation. Nitrile provides an effective chemical barrier. Double-glove during spill cleanup.
Eye Protection Chemical Splash GogglesStandard safety glasses leave gaps. Goggles prevent micro-dust particles from contacting ocular mucosa during weighing[1].
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside a containment hood. Prevents inhalation of sensitizing dust[5].
Body Disposable Lab Coat (Tight cuffs)Prevents powder from settling on street clothes, which could result in chronic, low-dose exposure outside the lab.

Operational Workflow: Reconstitution & Handling

This step-by-step protocol ensures accurate dosing, prevents degradation, and guarantees operator safety. Every step is designed as a self-validating system.

Phase 1: Preparation & Containment

  • Establish Containment: Conduct all powder handling inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Causality: Local exhaust ventilation captures aerosolized micro-particles before they reach the operator's breathing zone[1].

  • Static Mitigation: Wipe the balance and surrounding area with an anti-static wipe. Causality: Dry fluoroquinolone powders hold static charge, which can cause sudden powder dispersion or inaccurate mass readings.

Phase 2: Weighing & Solubilization 3. Weighing: Tare an anti-static weigh boat. Using a micro-spatula, carefully transfer the required mass of Enoxacin Gluconate. 4. Reconstitution: Transfer the powder to a pre-labeled amber glass vial. Add the calculated volume of sterile, deionized water (or assay-specific buffer). Causality: The gluconate salt is highly water-soluble; avoid harsh organic solvents unless specifically required by downstream applications. 5. Validation Check: Vortex the solution for 15–30 seconds. Visually inspect the vial against both a light and dark background. Self-Validation: The solution must be completely transparent. Any visible particulate matter indicates incomplete solubilization and requires further agitation.

Phase 3: Storage 6. Light Protection: If an amber vial is unavailable, immediately wrap the clear vial tightly in aluminum foil. Store at 4°C for short-term use, or aliquot and freeze at -20°C for long-term stability. Causality: Prevents rapid photodegradation of the active fluoroquinolone core[5].

Spill Response and Decontamination

In the event of a powder spill, immediate and controlled action is required to prevent aerosolization.

  • Isolate & Protect: Restrict access to the spill area. If the spill is outside a fume hood, immediately don an N95/P100 respirator[5].

  • Wet-Wiping (No Dry Sweeping): Do not use a brush or dry paper towel, as this will aerosolize the active powder. Cover the spill with absorbent paper towels and gently dampen them with water or a 10% bleach solution[1].

  • Collection: Carefully scoop the dampened material into a rigid, sealable hazardous waste container.

  • Secondary Decontamination: Wash the affected surface thoroughly with laboratory detergent and water. Validation: Ensure no visible residue remains, as trace antibiotics left on benches can select for resistant microbial strains in the laboratory environment.

Disposal & Environmental Logistics

The disposal of fluoroquinolones is a critical environmental health issue. Enoxacin is exceedingly stable and adsorptive in aquatic systems[5]. Inappropriate disposal directly drives the proliferation of Antibiotic Resistance Genes (ARGs) in the environment[2][3].

  • Solid Waste (Consumables, Gloves, Empty Vials): Must be placed in designated, leak-proof chemical/biohazard waste containers. These containers must be routed for high-temperature incineration [3]. Causality: Landfilling is strictly prohibited because landfill leachate allows ARGs to spread horizontally to environmental bacteria[3].

  • Liquid Waste (Stock Solutions & Media): Never pour Enoxacin solutions down the drain[1]. Standard wastewater treatment does not fully degrade fluoroquinolones[2]. Collect all liquid waste in clearly labeled chemical carboys for institutional incineration.

References

  • TCI Chemicals. SAFETY DATA SHEET: Enoxacin Sesquihydrate. March 05, 2023.
  • Patsnap Synapse. What is the mechanism of Enoxacin? July 17, 2024.
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